Product packaging for Sorafenib-d4(Cat. No.:)

Sorafenib-d4

Cat. No.: B12424595
M. Wt: 468.8 g/mol
InChI Key: MLDQJTXFUGDVEO-KDWOUJHVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sorafenib-d4 (CAS 1207560-07-3) is a deuterated analog of Sorafenib, a well-characterized multikinase inhibitor approved for treating advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-refractory differentiated thyroid carcinoma . The parent compound, Sorafenib, is a small molecule that acts by inhibiting multiple intracellular and cell surface kinases, including RAF serine/threonine kinases and receptor tyrosine kinases (VEGFR-1, -2, -3, PDGFR-β, FLT-3, and c-KIT) . This dual mechanism disrupts the RAF/MEK/ERK signaling pathway to block tumor cell proliferation and inhibits VEGFR and PDGFR to reduce tumor angiogenesis . This compound is specifically designed for use in research and development. With four deuterium atoms replacing hydrogen in its structure and a molecular formula of C21H12D4ClF3N4O3, it serves as a critical bioanalytical tool . Its primary application is as a stable isotopically labeled internal standard in Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the highly sensitive and accurate quantification of the parent Sorafenib in complex biological matrices. This is essential for conducting pharmacokinetic studies, drug metabolism research, and analytical method development and validation (AMV) during commercial production and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16ClF3N4O3 B12424595 Sorafenib-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16ClF3N4O3

Molecular Weight

468.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i2D,3D,5D,6D

InChI Key

MLDQJTXFUGDVEO-KDWOUJHVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=NC=C3)C(=O)NC)[2H]

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Sorafenib-d4: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Sorafenib-d4, a deuterated analog of the multi-kinase inhibitor Sorafenib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Sorafenib, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This labeling is a valuable tool in pharmacokinetic and metabolic studies. The fundamental chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-d4)-N-methylpicolinamide[1]
CAS Number 1207560-07-3[1]
Molecular Formula C₂₁H₁₂D₄ClF₃N₄O₃[1][2]
Molecular Weight 468.85 g/mol [1][2]
IUPAC Name 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide[2]
Synonyms Sorafenib (D4), Bay 43-9006 (D4)
Storage Temperature -20°C
Purity >95% (HPLC)

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound follows a multi-step pathway, analogous to the synthesis of Sorafenib, with the key difference being the introduction of a deuterated starting material. The following protocol is a composite of established synthetic routes for Sorafenib and its derivatives.

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

The synthesis initiates with the conversion of picolinic acid to its acid chloride, which is then amidated.

  • Reaction: Picolinic acid is reacted with thionyl chloride (SOCl₂) to form 4-chloropicolinoyl chloride. This intermediate is subsequently reacted with methylamine to yield 4-chloro-N-methylpicolinamide.

  • Reagents and Conditions:

    • Picolinic acid

    • Thionyl chloride (SOCl₂)

    • Methylamine (40% aqueous solution)

    • Tetrahydrofuran (THF)

    • Reaction is typically carried out at room temperature for 3 hours.

Step 2: Etherification with 4-Aminophenol-d4

The chlorinated picolinamide is then coupled with deuterated 4-aminophenol.

  • Reaction: 4-Chloro-N-methylpicolinamide is reacted with 4-aminophenol-d4 in the presence of a strong base to form 4-(4-aminophenoxy-d4)-N-methylpicolinamide.

  • Reagents and Conditions:

    • 4-Chloro-N-methylpicolinamide

    • 4-Aminophenol-d4

    • Potassium tert-butoxide (t-BuOK)

    • Dimethylformamide (DMF)

    • The reaction is heated to 100°C.

Step 3: Urea Formation

The final step involves the formation of the urea linkage to complete the this compound molecule.

  • Reaction: 4-(4-aminophenoxy-d4)-N-methylpicolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

  • Reagents and Conditions:

    • 4-(4-aminophenoxy-d4)-N-methylpicolinamide

    • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

    • Dichloromethane (CH₂Cl₂)

    • The reaction is carried out at 0°C.

Signaling Pathways Targeted by Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[3][4] The primary pathways inhibited are the RAF/MEK/ERK signaling cascade and the VEGFR/PDGFR signaling pathway.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR PDGFR->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Caption: Sorafenib's mechanism of action.

Synthetic Workflow of this compound

The synthesis of this compound is a sequential process involving three key transformations. The following diagram illustrates the workflow from starting materials to the final product.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Etherification cluster_2 Step 3: Urea Formation Picolinic_acid Picolinic Acid Intermediate1 4-Chloro-N-methylpicolinamide Picolinic_acid->Intermediate1 Methylamine Methylamine Methylamine->Intermediate1 Intermediate2 4-(4-aminophenoxy-d4)-N-methylpicolinamide Intermediate1->Intermediate2 Aminophenol_d4 4-Aminophenol-d4 Aminophenol_d4->Intermediate2 Sorafenib_d4 This compound Intermediate2->Sorafenib_d4 Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Sorafenib_d4

Caption: Synthetic pathway of this compound.

References

The Dual Role of Sorafenib: From Multi-Kinase Inhibitor to Analytical Gold Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Mechanism of Action of Sorafenib and the Role of Sorafenib-d4 as an Internal Standard in Quantitative Analysis

For researchers, scientists, and drug development professionals, a precise understanding of a drug's mechanism of action and the analytical methods for its quantification are paramount. Sorafenib, a potent multi-kinase inhibitor, has become a cornerstone in the treatment of several cancers.[1][2] This guide provides an in-depth exploration of Sorafenib's molecular targets and signaling pathways. Furthermore, it delves into the critical role of its deuterated analog, this compound, as an internal standard in achieving accurate and reliable quantification in biological matrices—a crucial aspect of pharmacokinetic studies and therapeutic drug monitoring.

Sorafenib: A Dual-Pronged Attack on Cancer

Sorafenib exerts its anti-cancer effects through a dual mechanism of action: inhibiting tumor cell proliferation and blocking tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3] It achieves this by targeting multiple protein kinases, including receptor tyrosine kinases (RTKs) on the cell surface and intracellular serine/threonine kinases.[1][3][4]

Inhibition of Tumor Cell Proliferation via the RAF/MEK/ERK Pathway

A key signaling cascade in many cancers is the RAF/MEK/ERK pathway, which plays a central role in cell division and differentiation.[2] Sorafenib is a potent inhibitor of RAF kinases, with greater selectivity for c-Raf over B-RAF.[1] By blocking RAF, Sorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately leading to a reduction in tumor cell proliferation.[5][6]

Anti-Angiogenic Effects through Receptor Tyrosine Kinase Inhibition

Sorafenib also targets several RTKs involved in angiogenesis.[2][7] These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β).[3][7] The inhibition of these receptors disrupts the signaling pathways that promote the growth of new blood vessels, thereby cutting off the tumor's blood supply and hindering its growth and metastasis.[2] Other kinases targeted by Sorafenib include KIT and FLT-3.[2][3][4]

Sorafenib_Mechanism_of_Action cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Figure 1: Sorafenib's dual mechanism of action.

The Role of this compound as an Internal Standard

Accurate quantification of Sorafenib in biological matrices like plasma is crucial for pharmacokinetic analysis and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[8] To ensure the accuracy and reproducibility of LC-MS/MS assays, an internal standard is used. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard.

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte (Sorafenib) and the internal standard (this compound), while their identical chemical properties ensure they behave similarly during sample preparation and analysis.[4] This co-elution and similar ionization behavior compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification.[1][4]

Internal_Standard_Principle cluster_sample Biological Sample cluster_process Analytical Process cluster_result Quantification Analyte Sorafenib (Analyte) Spiking Spike with known amount of This compound (Internal Standard) Analyte->Spiking IS This compound (IS) Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Figure 2: Principle of using a deuterated internal standard.

Experimental Protocol for Sorafenib Quantification using LC-MS/MS

The following is a representative experimental protocol for the quantification of Sorafenib in human plasma using this compound as an internal standard, compiled from published methods.

Materials and Reagents
  • Sorafenib reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (drug-free)

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 250 µL of a precipitation solution (e.g., acetonitrile:methanol 1:1, v/v) containing the internal standard (this compound) at a known concentration (e.g., 150 ng/mL).[7]

  • Vortex-mix the tube for 10 seconds.

  • Centrifuge at 10,000 rpm for 8 minutes at 4°C to pellet the precipitated proteins.[7]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow Start Plasma Sample Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Add Acetonitrile/Methanol to Precipitate Proteins Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Figure 3: Experimental workflow for sample preparation.
LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Waters X-Terra MS C18 (3.5 µm, 50 x 2.1 mm) or equivalent reversed-phase column.[7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 65:35, v/v).[3][9]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 20 µL.[7]

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sorafenib: m/z 465.1 → 252.0[7]

    • This compound (or other isotopic variant): m/z 469.0 → 256.0[7]

  • Instrument Parameters (example):

    • Capillary Voltage: 3 kV[7]

    • Source Temperature: 130°C[7]

    • Desolvation Temperature: 350°C[7]

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS methods for Sorafenib quantification yields excellent linearity, precision, and accuracy, as demonstrated in various studies. A summary of typical performance characteristics is presented below.

Table 1: Linearity of Sorafenib Quantification in Human Plasma

Study ReferenceLinearity Range (ng/mL)Correlation Coefficient (r²)
[3]5 - 2000> 0.99
[10]50 - 8000≥ 0.998
[11]7 - 2000≥ 0.999
[12]50 - 10000Not specified

Table 2: Precision and Accuracy of Sorafenib Quantification in Human Plasma

Study ReferenceQuality Control Levels (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
[3]15, 150, 15001.19 - 4.53Not specified-7.14 to -0.12
[10]Not specified≤ 7.2≤ 7.289.4 to 108.8
[11]20, 200, 1000< 10< 10-7.0 to 13.9
[12]Not specified< 6.9< 6.9< 5.3

%CV: Percent Coefficient of Variation; %RE: Percent Relative Error

Conclusion

Sorafenib's efficacy as an anti-cancer therapeutic is rooted in its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. For the researchers and clinicians who study and utilize this drug, the ability to accurately measure its concentration in patients is of utmost importance. The use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS, provides the necessary precision and accuracy for reliable pharmacokinetic analysis and therapeutic drug monitoring. This technical guide has outlined the core principles of both Sorafenib's mechanism of action and the analytical methodology for its quantification, providing a comprehensive resource for professionals in the field of drug development and clinical research.

References

Sorafenib-d4 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Certificate of Analysis and Purity of Sorafenib-d4

Introduction

This compound is the deuterium-labeled version of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] In research and drug development, isotopically labeled compounds like this compound are crucial as internal standards for quantitative bioanalytical assays, particularly in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Its use ensures accuracy and precision in measuring the concentration of the unlabeled drug in biological matrices.[2] This guide provides a detailed overview of the typical data found on a Certificate of Analysis (CoA) for this compound and the experimental protocols used to verify its purity and identity.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA is a critical document that provides researchers with the necessary information to ensure the reliability of their experimental results.

Quantitative Data Summary

The following table summarizes the typical analytical data presented on a Certificate of Analysis for this compound.

Analytical TestSpecificationTypical Results
Appearance White to Off-White SolidConforms
Molecular Formula C₂₁H₁₂D₄ClF₃N₄O₃Conforms
Molecular Weight 468.9 g/mol 468.9 g/mol [4]
Purity (by HPLC) ≥98%>98.00%[5]
Identity (by Mass Spec) Conforms to structureMH+: 469.0[2][3]
Identity (by ¹H NMR) Conforms to structureConforms
Storage Temperature -20°CRecommended

Experimental Protocols for Purity and Identity Confirmation

The purity and identity of this compound are established through a combination of rigorous analytical techniques. The methodologies for the most critical of these tests are detailed below.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. It separates the main compound from any potential impurities.

  • Objective: To quantify the purity of this compound by separating it from any related substances or degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size), is commonly used.[6]

    • Mobile Phase: A mixture of an organic solvent and an aqueous buffer is typical. For example, a common mobile phase consists of acetonitrile and water (often with an additive like 0.1% formic acid or an ammonium acetate buffer) in varying ratios, such as 65:35 (v/v).[3][6]

    • Elution Mode: Isocratic elution (constant mobile phase composition) is frequently employed for simplicity and reproducibility.[6]

    • Flow Rate: A typical flow rate is between 1.0 mL/min and 1.5 mL/min.[7][8]

    • Column Temperature: Analyses are often performed at ambient or slightly elevated temperatures (e.g., 30°C or 40°C).[8]

    • Detection Wavelength: Detection is commonly performed at the absorption maximum (λmax) of Sorafenib, which is approximately 265 nm.[6]

    • Injection Volume: A standard injection volume is 10 µL or 20 µL.[8][9]

  • Procedure:

    • A standard solution of this compound is prepared by accurately weighing the reference material and dissolving it in a suitable solvent (e.g., a mixture of the mobile phase components).

    • The solution is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the peak corresponding to this compound is measured.

    • Purity is calculated by dividing the peak area of the analyte by the total area of all peaks in the chromatogram, expressed as a percentage.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and molecular weight of this compound. It is often coupled with HPLC (LC-MS/MS) for enhanced specificity.

  • Objective: To verify the molecular weight of this compound and confirm its elemental composition.

  • Instrumentation: A mass spectrometer, often a triple quadrupole, with an electrospray ionization (ESI) source.

  • Method:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[2]

    • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

    • Expected Ion: For this compound, the protonated molecular ion ([M+H]⁺) is expected at an m/z of approximately 469.0, which is 4 units higher than the unlabeled Sorafenib (m/z 465.1).[2] This mass shift confirms the presence of the four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the location of the deuterium labels.

  • Objective: To confirm the structural integrity of the molecule and ensure the deuterium atoms are in the correct positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • The this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆.

    • The ¹H NMR spectrum is acquired.

    • The spectrum is compared to that of unlabeled Sorafenib. The absence of signals in the regions where the deuterium atoms have replaced protons confirms the successful labeling. For this compound, the signals corresponding to the protons on the phenoxy ring are expected to be absent.[4][10]

Mandatory Visualizations

Analytical Workflow for this compound Purity Assessment

Figure 1: Analytical Workflow for this compound CoA A Sample Receipt & Documentation B Physical Characterization (Appearance) A->B C Solution Preparation B->C D HPLC Purity Analysis C->D E Mass Spectrometry Identity (LC-MS) C->E F NMR Structural Confirmation C->F G Data Review & Analysis D->G E->G F->G H Certificate of Analysis Generation G->H Figure 2: Simplified Sorafenib Target Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK Binds Raf RAF Kinase (Raf-1, B-Raf) RTK->Raf Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Sorafenib This compound (Internal Standard) Sorafenib->Raf Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of Sorafenib-d4 in Organic Solvents

Disclaimer: This document synthesizes information available for Sorafenib and its salts. This compound is a deuterated analog of Sorafenib, and while its physicochemical properties are expected to be nearly identical to the non-deuterated form, specific experimental data for this compound is not widely available. The data herein should, therefore, be considered a strong proxy for the behavior of this compound.

Introduction

Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1][2][3] It functions by targeting several kinases involved in tumor progression and angiogenesis, such as Raf-1, B-RAF, VEGFR2, and PDGFRβ.[4] this compound, a deuterated version of Sorafenib, is most commonly utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Sorafenib quantification in biological matrices.

Understanding the solubility and stability of this compound in organic solvents is critical for the preparation of accurate stock solutions, calibration standards, and quality controls. This guide provides a comprehensive overview of its solubility profile, stability characteristics, and relevant experimental protocols.

Core Signaling Pathway of Sorafenib

Sorafenib exerts its therapeutic effect by inhibiting multiple protein kinases within key signaling cascades that control cell proliferation and angiogenesis. The diagram below illustrates its primary targets.

Sorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-KIT) Ras Ras RTK->Ras Activates Raf Raf-1, B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates Proliferation Cell Proliferation Angiogenesis Transcription->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits

Caption: Sorafenib's mechanism of action.

Solubility Profile

Sorafenib is a lipophilic molecule with poor water solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug (high permeability, low solubility).[5][6] Its solubility is significantly higher in polar aprotic organic solvents. The tosylate salt form generally exhibits different solubility characteristics compared to the free base.

Quantitative Solubility Data

The following table summarizes the reported solubility of Sorafenib and its tosylate salt in various solvents.

Compound FormSolventConcentrationRemarksSource
Sorafenib (Free Base)DMSO~20 mg/mL-[7]
Sorafenib (Free Base)Dimethylformamide (DMF)~20 mg/mL-[7]
Sorafenib TosylateDMSO200 mg/mL-[4]
Sorafenib (Free Base)Methanol/Dichloromethane (1:3 v/v)High SolubilityPreferred solvent mix for spray drying preparations.[8]
Sorafenib TosylateEthanolPoorly Soluble-[4]
Sorafenib TosylateWaterInsoluble / Poorly SolubleMax solubility ~10-20 µM.[4][5]
Sorafenib (Free Base)1:2 DMSO:PBS (pH 7.2)~0.3 mg/mLFor preparing aqueous working solutions.[7]
Sorafenib (Free Base)Acetonitrile/Water (90/10 v/v)SolubleUsed for extraction from tablet formulations.[9]

Stability Profile

The stability of this compound is crucial for maintaining the integrity of stock solutions and ensuring reproducible experimental results.

Solid-State Stability

When supplied as a crystalline solid, Sorafenib is stable for at least four years when stored at -20°C.[7]

Solution Stability
  • Organic Stock Solutions: Stock solutions of Sorafenib in pure DMSO, when stored in aliquots at -80°C, are generally stable.[10] For maximum stability, the solvent should be purged with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidative degradation.[7]

  • Aqueous Working Solutions: Sorafenib is sparingly soluble and less stable in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[7] The compound may precipitate out of diluted aqueous solutions after a few hours.[10]

Forced Degradation

Sorafenib is known to be susceptible to degradation under various stress conditions, which is a key consideration for stability-indicating analytical methods.[2]

  • Acidic and Basic Conditions: Degradation occurs under both acidic and basic hydrolysis.

  • Oxidative Conditions: The molecule is susceptible to oxidative stress.

  • Thermal and Photolytic Stress: Degradation can be induced by exposure to heat and light.[2]

Experimental Protocols & Workflows

Protocol: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound in DMSO.

Caption: Workflow for stock solution preparation.

Methodology:

  • Weighing: Accurately weigh the required amount of this compound crystalline solid in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve the target concentration (e.g., 20 mg/mL).

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C.[10]

Protocol: Preparation of Aqueous Working Solutions for In Vitro Assays

Methodology:

  • Thaw Stock: Thaw a single aliquot of the high-concentration DMSO stock solution.

  • Dilution: Dilute the stock solution with the desired aqueous buffer (e.g., PBS, cell culture media). For maximum solubility, Sorafenib should first be dissolved in DMSO before being diluted with the aqueous buffer.[7]

  • Mixing: Mix thoroughly by vortexing. Note that a 1:2 ratio of DMSO to PBS (pH 7.2) yields a solubility of approximately 0.3 mg/mL.[7]

  • Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store for more than one day, as precipitation and degradation can occur.[7][10]

General Workflow for Stability Assessment

The following diagram outlines a typical workflow for a forced degradation study to assess the stability of this compound.

Stability_Assessment_Workflow cluster_stress Apply Stress Conditions (in parallel) Start Prepare this compound Solution in Test Solvent Acid Acidic (e.g., HCl) Start->Acid Base Basic (e.g., NaOH) Start->Base Oxidative Oxidative (e.g., H2O2) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (UV Light) Start->Photo Analysis Analyze Samples at Time Points (e.g., HPLC, LC-MS/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Determine Degradation Rate Analysis->End

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent.

  • Stress Application: Expose the solutions to a range of stress conditions, such as strong acid (e.g., 0.1N HCl), strong base (e.g., 0.1N NaOH), oxidizing agent (e.g., 3% H₂O₂), heat, and UV light.[2]

  • Time-Point Analysis: At specified time intervals, take aliquots from each condition.

  • Quantification: Analyze the samples using a validated stability-indicating method, such as reverse-phase HPLC or UPLC, to separate the parent compound from any degradants.[2][11]

  • Data Evaluation: Calculate the percentage of degradation and identify the degradation products, often using mass spectrometry.[2]

Conclusion

This compound, like its non-deuterated counterpart, exhibits high solubility in polar aprotic solvents like DMSO and is sparingly soluble in aqueous media. For experimental use, high-concentration stock solutions should be prepared in anhydrous DMSO, aliquoted, and stored at low temperatures (-20°C to -80°C) to ensure long-term stability. Aqueous working solutions should be prepared fresh and used promptly to avoid precipitation and degradation. A thorough understanding of these properties is fundamental for researchers and scientists to ensure the generation of reliable and reproducible data in preclinical and analytical studies.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Sorafenib-d4, a deuterated internal standard crucial for the accurate quantification of the multi-kinase inhibitor Sorafenib in biological matrices. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.

Core Concepts: Fragmentation Analysis of this compound

Sorafenib is a bi-aryl urea containing a pyridine ring, a phenylurea moiety, and a substituted phenyl ring. Its deuterated analog, this compound, incorporates four deuterium atoms in the N-methyl-picolinamide moiety, a common site for isotopic labeling to ensure minimal chromatographic shift and similar ionization efficiency to the parent compound. Understanding its fragmentation is essential for developing robust bioanalytical methods.

Under electrospray ionization (ESI) in positive mode, this compound readily forms a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) yields characteristic product ions. The primary fragmentation events involve cleavages around the central urea linkage and within the picolinamide side chain.

Quantitative Fragmentation Data

The mass spectrometric analysis of this compound reveals a distinct fragmentation pattern. The key quantitative data, including the precursor ion and major product ions, are summarized in the table below. This data is essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantification.

Ion DescriptionProposed Structurem/z (Da)Relative Abundance
Precursor Ion [M+H]⁺Intact protonated this compound469.1100%
Product Ion 1[C₁₀H₇ClF₃N₂O]⁺275.0Major
Product Ion 2[C₈H₄D₄N₂O]⁺153.1Minor
Product Ion 3[C₇H₄D₄NO]⁺126.1Minor

Note: Relative abundance can vary depending on the collision energy and the mass spectrometer used.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Sorafenib-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sorafenib: m/z 465.1 → 252.0

    • This compound: m/z 469.1 → 275.0 (quantifier), 469.1 → 153.1 (qualifier)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Collision Energy: Optimized for each transition, typically in the range of 20-40 eV.

Visualizations

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 469.1 frag1 [C₁₀H₇ClF₃N₂O]⁺ m/z = 275.0 precursor->frag1 Cleavage of urea bond frag2 [C₈H₄D₄N₂O]⁺ m/z = 153.1 precursor->frag2 Cleavage of urea bond frag3 [C₇H₄D₄NO]⁺ m/z = 126.1 frag2->frag3 Loss of NCO

Caption: Proposed fragmentation pathway of this compound.

Sorafenib Signaling Pathway Inhibition

Sorafenib functions by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. The diagram below provides a simplified overview of its mechanism of action.[1][2][3]

G cluster_receptor Cell Surface Receptors cluster_intracellular Intracellular Kinases VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis cKIT c-KIT FLT3 FLT-3 RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->cKIT Inhibits Sorafenib->FLT3 Inhibits Sorafenib->RAF Inhibits

References

A Technical Guide to the Isotopic Enrichment and Purity of Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment and purity of Sorafenib-d4, a deuterated analog of the multi-kinase inhibitor Sorafenib. The incorporation of deuterium can offer significant advantages in drug development, primarily by altering the metabolic profile of the parent compound, potentially leading to improved pharmacokinetic properties. This document outlines the key quality attributes of this compound, detailed methodologies for its analysis, and relevant biological pathways for context.

Quantitative Data Summary

The quality of this compound is defined by its chemical purity and its isotopic enrichment. The following tables summarize typical specifications for this stable isotope-labeled compound.

Table 1: Chemical and Isotopic Purity of this compound

ParameterSpecification
Chemical Purity >95% (by HPLC)[1][2][3]
Isotopic Purity 95% atom D[1]
Molecular Formula C₂₁H₁₂D₄ClF₃N₄O₃[1][2][4]
Molecular Weight 468.85 g/mol [1][2][4]

Table 2: Illustrative Isotopic Distribution Profile of this compound

This table presents a hypothetical, yet representative, isotopic distribution for a batch of this compound as would be determined by mass spectrometry. The primary species is the desired d4-labeled compound, with trace amounts of lesser-deuterated and non-deuterated species.

Isotopic SpeciesDesignationRelative Abundance (%)
This compoundd4>98.0
Sorafenib-d3d3<1.5
Sorafenib-d2d2<0.4
Sorafenib-d1d1<0.1
Sorafenib (unlabeled)d0<0.05

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment is critical for the use of this compound in research and development, particularly in pharmacokinetic studies where it serves as an internal standard.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical purity of this compound, based on established methods for Sorafenib analysis[5][6][7][8].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used[6].

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or an ammonium acetate buffer)[7][9]. A common mobile phase composition is a mixture of acetonitrile and water (v/v)[5][6].

  • Flow Rate: Typically around 1.0 mL/min[5][8].

  • Detection: UV detection at a wavelength of approximately 265 nm[5][7].

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. This is then diluted to an appropriate concentration with the mobile phase.

  • Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area of the main this compound peak as a percentage of the total area of all observed peaks.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of deuterated compounds[10][11].

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HR-MS), such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Sample Introduction: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer via the LC system to ensure the analysis of a pure sample.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass-to-charge ratio (m/z) of the protonated molecular ions ([M+H]⁺). For this compound, the expected m/z for the [M+H]⁺ ion is approximately 469.1.

  • Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for the unlabeled (d0), and the deuterated (d1, d2, d3, d4) species. The peak area for each species is integrated, and the percentage of each is calculated relative to the sum of all species. This provides a quantitative measure of the isotopic enrichment.

Structural Confirmation and Deuterium Location by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the specific location of the deuterium atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the molecule. The sites of deuteration will show a significant reduction or complete absence of the corresponding proton signals. Integration of the remaining proton signals can provide a semi-quantitative measure of deuterium incorporation.

  • ²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of the deuteration sites. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms[12][13].

  • ¹³C NMR: The ¹³C NMR spectrum can also be used to confirm the structure. Carbons attached to deuterium atoms will exhibit a characteristic splitting pattern (C-D coupling) and a slight upfield shift compared to the corresponding carbon in the unlabeled compound.

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Signaling Pathways and Experimental Workflow

Sorafenib's Mechanism of Action

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis[14][15][16]. Its primary targets include the RAF/MEK/ERK signaling cascade and various receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[2][3][17].

Sorafenib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Caption: Sorafenib inhibits VEGFR/PDGFR and the RAF/MEK/ERK pathway.

Experimental Workflow for Purity and Enrichment Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Bulk Material Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC LCMS LC-HR-MS Dissolution->LCMS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Dissolution->NMR Purity Chemical Purity (%) HPLC->Purity Enrichment Isotopic Enrichment (%) LCMS->Enrichment Structure Structural Confirmation NMR->Structure

Caption: Workflow for this compound analysis.

References

Unveiling the Isotopic Difference: A Technical Guide to Sorafenib-d4 versus Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Sorafenib and its deuterated analogue, Sorafenib-d4, with a focus on the variance in their molecular weights. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols for molecular weight determination, and the biological context of Sorafenib's mechanism of action.

Quantitative Data Summary

The primary distinction between Sorafenib and this compound lies in their molecular weights, a direct consequence of isotopic substitution. In this compound, four hydrogen atoms on the phenoxy ring are replaced by deuterium atoms. This substitution provides a stable isotopic label, invaluable for various research applications, particularly in pharmacokinetic and metabolic studies where it allows for the differentiation of the administered drug from its endogenous or metabolic counterparts.

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
SorafenibC₂₁H₁₆ClF₃N₄O₃464.82[1][2][3]464.0815
This compoundC₂₁H₁₂D₄ClF₃N₄O₃468.85[4][5][6]468.1066[7]

Note: The molecular weight difference of approximately 4 g/mol corresponds to the mass difference between four deuterium atoms and four hydrogen atoms.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of small molecules like Sorafenib and this compound is routinely achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized protocol based on established methodologies for the analysis of Sorafenib in biological matrices.

Objective: To determine the molecular weight of Sorafenib and this compound with high accuracy.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Materials:

  • Sorafenib and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (for mobile phase modification)

  • Microcentrifuge tubes and appropriate vials for the autosampler

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of Sorafenib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working solutions at a concentration of approximately 1 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of Sorafenib.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to ensure good peak shape and separation from any potential impurities. A typical gradient might start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is effective for Sorafenib.

    • Scan Mode: Full scan mode over a mass-to-charge (m/z) range that includes the expected molecular ions of Sorafenib and this compound (e.g., m/z 100-1000).

    • Data Acquisition: Acquire data in high-resolution mode to enable accurate mass measurement.

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to achieve maximum signal intensity.

  • Data Analysis:

    • Extract the mass spectra corresponding to the chromatographic peaks of Sorafenib and this compound.

    • Determine the accurate mass of the protonated molecular ions ([M+H]⁺).

    • The molecular weight is calculated from the measured m/z value.

Signaling Pathways and Experimental Workflows

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. The diagrams below, generated using the DOT language, illustrate the primary pathways inhibited by Sorafenib and a general workflow for its analysis.

Sorafenib_Mechanism_of_Action cluster_receptors Cell Surface Receptors cluster_pathway RAF/MEK/ERK Pathway cluster_processes Cellular Outcomes VEGFR VEGFR RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS PDGFR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Sorafenib's inhibitory action on key signaling pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solutions (Sorafenib & this compound) Working_Solution Prepare Working Solutions Stock_Solution->Working_Solution LC_Separation LC Separation (C18 Column) Working_Solution->LC_Separation MS_Detection MS Detection (High-Resolution MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Mass_Determination Accurate Mass Determination Data_Acquisition->Mass_Determination

A generalized workflow for molecular weight determination.

References

CAS number and chemical structure of Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sorafenib-d4

Introduction

This compound is the deuterated analog of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma.[][2][3] As a stable isotope-labeled compound, this compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Sorafenib in biological matrices.[4] Its use ensures high accuracy and precision in pharmacokinetic and metabolic studies by compensating for matrix effects and variations during sample processing. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methodologies, and its role in research, tailored for professionals in drug development and life sciences.

Chemical Identity and Properties

This compound is structurally identical to Sorafenib, except that four hydrogen atoms on the phenoxy ring have been replaced with deuterium atoms. This substitution results in a higher molecular weight while maintaining nearly identical chemical properties, making it an ideal internal standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1207560-07-3[][4][5]
Molecular Formula C₂₁H₁₂D₄ClF₃N₄O₃[][5]
Molecular Weight 468.85 g/mol [][5][6]
IUPAC Name 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide[][7]
Synonyms 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-2,3,5,6-d4)-N-methylpicolinamide[4][5]
Purity ≥95% by HPLC[]

Chemical Structure

Role of Sorafenib and Mechanism of Action

Sorafenib functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[2][8] It targets the RAF/MEK/ERK signaling pathway within tumor cells and also inhibits cell surface tyrosine kinase receptors like VEGFR and PDGFR, which are crucial for angiogenesis.[8][9] This dual mechanism of action allows Sorafenib to directly impede tumor growth and cut off its blood supply.[9]

Below is a diagram illustrating the signaling pathways targeted by Sorafenib.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR PDGFR->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits Synthesis_Workflow A 4-Aminophenol-d4 C Intermediate Amine-d4 A->C Etherification B 4-Chloro-N-methylpicolinamide B->C E This compound C->E Urea Formation D 4-Chloro-3-(trifluoromethyl)phenyl isocyanate D->E Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification (Peak Area Ratio Analyte/IS) Detect->Quantify Report Generate Report Quantify->Report

References

Methodological & Application

Application Note and Protocol for the LC-MS/MS Analysis of Sorafenib using Sorafenib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] It functions by targeting multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases (RAF-1, wild-type B-Raf, and mutant B-Raf), vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), and platelet-derived growth factor receptor β (PDGFR-β).[1][3][4] By inhibiting these pathways, Sorafenib effectively hinders tumor growth and the formation of new blood vessels that supply the tumor.[1][5]

Accurate quantification of Sorafenib in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard, such as Sorafenib-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

This document provides a detailed protocol for the quantitative analysis of Sorafenib in human plasma using this compound as an internal standard by LC-MS/MS.

Signaling Pathway of Sorafenib

Sorafenib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the primary pathways targeted by Sorafenib.

Sorafenib_Signaling_Pathway cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_angiogenesis Angiogenesis VEGFR VEGFR Angiogenesis_Node Angiogenesis VEGFR->Angiogenesis_Node PDGFR PDGFR PDGFR->Angiogenesis_Node RAS RAS BRAF B-Raf RAS->BRAF RAF1 Raf-1 RAS->RAF1 MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RAF1->MEK Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->BRAF Inhibits Sorafenib->RAF1 Inhibits

Caption: Sorafenib inhibits VEGFR/PDGFR and RAF/MEK/ERK pathways.

Experimental Protocols

Materials and Reagents
  • Sorafenib reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Stock and Working Solutions Preparation
  • Sorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Sorafenib in a suitable solvent such as DMSO or methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent like methanol.

  • Working Solutions: Prepare serial dilutions of the Sorafenib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (containing this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound in Acetonitrile) Plasma->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of Sorafenib.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic acid
GradientIsocratic or gradient elution (e.g., 65% B)[6][7]
Flow Rate0.25 - 0.4 mL/min[6][8]
Column TemperatureAmbient or controlled (e.g., 40 °C)[9]
Injection Volume5 - 10 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[10]
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature130 - 150 °C[8][10]
Desolvation Temperature350 °C[8][10]
Capillary Voltage3.0 - 3.8 kV[8][10]
Cone Voltage~50 V[8][10]
Collision EnergyOptimized for each transition (e.g., 27-35 eV)[10]

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sorafenib465.1252.0[10]
This compound~469.1 (adjust based on specific isotope labeling)~256.0 (adjust based on specific isotope labeling)

Note: The exact m/z values for this compound and its product ion will depend on the position of the deuterium labels. It is crucial to determine these values by infusing the this compound standard into the mass spectrometer. For example, some studies have used [2H3, 15N] Sorafenib with a transition of m/z 469.0 -> 259.0.[6]

Method Validation and Performance Characteristics

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables provide typical performance characteristics reported in the literature for similar methods.

Table 4: Linearity and Sensitivity

ParameterTypical Range
Calibration Curve Range5 - 2000 ng/mL[6] or 50 - 8000 ng/mL[11]
Correlation Coefficient (r²)≥ 0.995[12]
Lower Limit of Quantification (LLOQ)5 - 50 ng/mL

Table 5: Accuracy and Precision

ParameterAcceptance CriteriaTypical Values
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 7.2%[11]
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 7.2%[11]
Intra-day Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)89.4% to 108.8%[11]
Inter-day Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)89.4% to 108.8%[11]

Table 6: Recovery and Matrix Effect

ParameterTypical Values
Extraction Recovery80.5% to 95.3%[10]
Matrix EffectMinimal and compensated by the internal standard

Discussion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Sorafenib in human plasma. The simple protein precipitation method allows for high-throughput sample analysis. The use of a deuterated internal standard like this compound is critical to ensure high accuracy and precision by compensating for potential variabilities in sample preparation and instrument response.

The method's sensitivity and linear range are suitable for clinical applications, including therapeutic drug monitoring and pharmacokinetic studies. Researchers and drug development professionals can adapt this protocol to their specific laboratory instrumentation and requirements, ensuring proper validation is performed.

References

Application Note: Quantitative Analysis of Sorafenib in Human Plasma by LC-MS/MS using Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sorafenib in human plasma using a stable isotope-labeled internal standard, Sorafenib-d4. The protocol employs a simple protein precipitation step for sample preparation, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of Sorafenib concentrations.

Introduction

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. Given the variability in drug exposure among patients, accurate and reliable quantification of Sorafenib in plasma is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document provides a detailed protocol for the determination of Sorafenib in human plasma using an LC-MS/MS method, which offers high selectivity and sensitivity. The use of this compound as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents
  • Sorafenib reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions
  • Sorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Sorafenib reference standard in acetonitrile/water (90/10, v/v) to achieve a final concentration of 1 mg/mL.[1]

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in a similar manner.

  • Working Solutions: Prepare serial dilutions of the Sorafenib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples at desired concentrations. A typical calibration curve might range from 5 to 2000 ng/mL.[1][2][3]

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.[1]

Sample Preparation Protocol (Protein Precipitation)
  • Thaw frozen human plasma samples, calibration standards, and QC samples at room temperature.

  • Vortex each sample for 30 seconds to ensure homogeneity.

  • Aliquot 50 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.[1][2]

  • Add 0.5 mL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each tube.[1][2]

  • Vortex the tubes vigorously for 30 seconds to precipitate plasma proteins.[1]

  • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.

Workflow for Sorafenib Quantification

G Workflow for Quantitative Analysis of Sorafenib in Human Plasma cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (50 µL) add_is Add 0.5 mL Acetonitrile with this compound (IS) plasma_sample->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms peak_integration Peak Area Integration (Sorafenib & this compound) ms->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve concentration_calc Calculate Sorafenib Concentration calibration_curve->concentration_calc final_report Final Report concentration_calc->final_report

Caption: Workflow for the quantitative analysis of Sorafenib in human plasma.

LC-MS/MS Parameters

The following parameters provide a general guideline and may require optimization for different instrument setups.

ParameterRecommended Condition
HPLC System
ColumnC18 or RP8, e.g., Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm)[1][2][3]
Mobile PhaseAcetonitrile and 0.1% formic acid in water (65:35, v/v)[1][2][3] or Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (65:35, v/v)[4][5][6]
Flow Rate0.25 mL/min[1][2][3]
Column TemperatureAmbient or controlled (e.g., 40°C)[7]
Injection Volume20 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[2][4]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSorafenib: m/z 464.9 → 252.0[2]; this compound: m/z 469.0 → 256.0 or 259.0 (exact transition may vary based on labeling)[2][8]
Capillary Voltage3 kV[8]
Source Temperature130°C[8]
Desolvation Temperature350°C[8]

Data Analysis and Validation

The concentration of Sorafenib in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below based on published data.

Validation ParameterTypical Performance
Linearity Range5 - 2000 ng/mL or 7.3 - 7260 ng/mL[1][2][3][4]
Correlation Coefficient (r²)≥ 0.99[5]
AccuracyWithin ±15% of the nominal value (typically 85-115%)[1][2][3][4]
Precision (CV%)Within-run and between-run precision < 15%[1][2][3][4][8]
RecoveryConsistent and reproducible across the concentration range (e.g., 80.5% to 95.3%)[8]
Lower Limit of Quantitation (LLOQ)5 ng/mL[1][2][3] or 7.3 ng/mL[4]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Sorafenib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in a research setting.

References

Application Notes: Sorafenib-d4 for Pharmacokinetic Studies of Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] It functions by targeting multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases (RAF-1, wild-type B-RAF, and mutant B-RAF) and receptor tyrosine kinases such as VEGFRs and PDGFRs.[1][2][3] Given the high inter-individual variability in Sorafenib's pharmacokinetics, therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing and minimizing toxicity.[4] The use of a stable isotope-labeled internal standard, such as Sorafenib-d4, is essential for accurate and precise quantification of Sorafenib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the use of this compound in pharmacokinetic studies of Sorafenib.

Principle

The quantification of Sorafenib in biological samples, typically plasma, is achieved by LC-MS/MS. A known concentration of this compound is added to the plasma sample as an internal standard prior to sample preparation. This compound is an ideal internal standard as it has the same physicochemical properties as Sorafenib, ensuring similar extraction recovery and ionization efficiency, but is distinguishable by its higher mass. During LC-MS/MS analysis, Sorafenib and this compound are separated from other plasma components by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) and then detected by a mass spectrometer. The concentration of Sorafenib in the sample is determined by comparing the peak area ratio of Sorafenib to this compound against a calibration curve prepared with known concentrations of Sorafenib and a constant concentration of this compound.

Signaling Pathway of Sorafenib

Sorafenib_Signaling_Pathway cluster_cell Tumor Cell cluster_endothelial Endothelial Cell RAS RAS RAF RAF (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Sorafenib_RAF Sorafenib Sorafenib_RAF->RAF VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Sorafenib_RTK Sorafenib Sorafenib_RTK->VEGFR Sorafenib_RTK->PDGFR

Caption: Sorafenib's dual mechanism of action.

Experimental Protocols

Materials and Reagents
  • Sorafenib analytical standard

  • This compound (or other deuterated variants like Sorafenib-d3 or [2H3, 15N] Sorafenib)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Stock and Working Solutions
  • Sorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Sorafenib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Sorafenib Working Solutions: Prepare a series of working solutions by serially diluting the Sorafenib stock solution with methanol or a methanol/water mixture to create calibration standards and quality control (QC) samples.

  • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 20 ng/mL or 150 ng/mL).[5]

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of blank plasma, calibration standard plasma, QC plasma, or study sample plasma into the appropriately labeled tubes.

  • Add the this compound IS working solution (e.g., 10-fold volume of the plasma, so 500 µL) to each tube.[5][6]

  • Vortex mix the samples for approximately 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC_Separation UPLC Separation Supernatant->UPLC_Separation ESI Electrospray Ionization (ESI) UPLC_Separation->ESI MS_MS_Detection MS/MS Detection (MRM) ESI->MS_MS_Detection Data_Acquisition Data Acquisition MS_MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Sorafenib / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Sorafenib Concentration Calibration_Curve->Concentration_Determination

Caption: Workflow for Sorafenib quantification.

Instrumental Analysis (LC-MS/MS)

The following are example parameters and can be optimized for the specific instrumentation used.

ParameterExample Value 1[5]Example Value 2[3]
LC System UPLC SystemWaters Acquity UPLC
Column C18 columnWaters SymmetryShield RP8 (2.1 mm x 50 mm, 3.5 µm)
Mobile Phase A 2 mM Ammonium formate in water0.1% Formic acid in water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Gradient elutionIsocratic: 65% B
Flow Rate 0.5 mL/min0.25 mL/min
Column Temperature 40°CRoom temperature
Injection Volume 2 µLNot specified
MS System Triple quadrupole mass spectrometerTriple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transitions
Sorafenibm/z 465.2 → 252.2m/z 464.9 → 252.0
Sorafenib-d3m/z 468.1 → 255.2Not applicable
[2H3, 15N] SorafenibNot applicablem/z 469.0 → 259.0

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterTypical Acceptance CriteriaExample Results
Linearity Correlation coefficient (r²) ≥ 0.99Linear range of 20-3000 ng/mL[5] or 5-2000 ng/mL.[3]
Accuracy and Precision Within ±15% (±20% at LLOQ) for both intra- and inter-day assays.Intra- and inter-day coefficients of variation <3%.[2] Accuracy and precision values ranged from 92.86% to 99.88% and from 1.19% to 4.53%, respectively.[3]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.20 ng/mL.[5]
Recovery Consistent and reproducible across the concentration range.Recoveries of Sorafenib from plasma were >99%.[2]
Matrix Effect Minimal and consistent across different sources of the biological matrix.No significant matrix effect observed.
Stability Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term).Sorafenib and its N-oxide metabolite are stable through 3 freeze-thaw cycles and for at least 85 days at -70°C.

Data Presentation

The pharmacokinetic parameters of Sorafenib can be calculated using non-compartmental analysis of the plasma concentration-time data.

Pharmacokinetic ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-∞) Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 Elimination half-life.
CL/F Apparent total body clearance.
Vd/F Apparent volume of distribution.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantitative analysis of Sorafenib in pharmacokinetic studies. The detailed protocol and validation parameters presented in this application note serve as a comprehensive guide for researchers in the field of drug development and therapeutic drug monitoring. The accurate determination of Sorafenib concentrations is critical for understanding its pharmacokinetic profile, which can aid in optimizing treatment regimens and improving patient outcomes.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Sorafenib using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sorafenib (Nexavar®) is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] It functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[1][3][4] Specifically, Sorafenib targets the RAF/MEK/ERK signaling pathway within tumor cells and inhibits receptor tyrosine kinases such as VEGFR and PDGFR in the tumor vasculature.[1][5] Given the significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is a valuable tool to optimize dosing, maximize efficacy, and minimize toxicity.[6][7]

This document provides a detailed protocol for the quantitative determination of Sorafenib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard, which is considered the gold standard for TDM due to its high sensitivity and specificity.[8][9]

Mechanism of Action of Sorafenib

Sorafenib exerts its anti-cancer effects through a dual mechanism of action. It inhibits intracellular serine/threonine kinases (C-Raf, B-Raf) in the RAF/MEK/ERK pathway, which is crucial for tumor cell proliferation.[1][3] Simultaneously, it targets cell surface receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β), thereby inhibiting tumor angiogenesis and blood supply.[1][3][5]

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAS RAS BRAF B-RAF RAS->BRAF CRAF C-RAF RAS->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->BRAF Sorafenib->CRAF

Figure 1: Sorafenib's dual mechanism of action.

Experimental Protocol

This protocol outlines a validated LC-MS/MS method for the quantification of Sorafenib in human plasma.

Materials and Reagents
  • Analytes: Sorafenib (Reference Standard), Sorafenib-d3 or [²H₃, ¹⁵N] Sorafenib (Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid.

  • Chemicals: Ammonium Acetate.

  • Plasma: Drug-free human plasma.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

Instrumentation
  • LC System: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 or RP8 column (e.g., Waters X-Terra™ C18, 150 mm × 2.1 mm, 3.5 µm or Waters SymmetryShield RP8, 2.1 mm × 50 mm, 3.5 µm).[8][10][11]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Sorafenib and the deuterated IS in an appropriate solvent (e.g., 90:10 acetonitrile/water) to prepare individual 1 mg/mL stock solutions.[11] Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Sorafenib stock solution with a suitable solvent (e.g., acetonitrile/water) to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.[11] This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

This method utilizes a simple and rapid protein precipitation technique.[8][10][11]

  • Label polypropylene microcentrifuge tubes for blank, calibration standards, QCs, and unknown patient samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.[11] For calibration standards, use 45 µL of blank plasma and spike with 5 µL of the corresponding working standard solution.[11]

  • Add 0.5 mL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.[11]

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.[11]

  • Centrifuge the tubes for 10 minutes at a high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Workflow Sample 1. Plasma Sample (50 µL) Add_IS 2. Add 0.5 mL Acetonitrile with Deuterated IS Sample->Add_IS Vortex 3. Vortex (30 sec) Add_IS->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS

References

Application Notes and Protocols for the Bioanalytical Sample Preparation of Sorafenib using Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction and preparation of Sorafenib from biological matrices, primarily human plasma, for quantitative analysis. The use of a stable isotope-labeled internal standard, Sorafenib-d4, is incorporated into each protocol to ensure high accuracy and precision, correcting for variability during sample processing and analysis. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample preparation, widely used for its simplicity and high-throughput applicability.[1] This technique involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample. The solvent disrupts the solvation shell of the proteins, causing them to precipitate out of the solution. The supernatant, containing the analyte (Sorafenib) and the internal standard (this compound), is then separated by centrifugation and can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Experimental Workflow: Protein Precipitation

Figure 1: Protein Precipitation Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Aliquot 50-100 µL Plasma Sample is Add Acetonitrile with this compound (IS) plasma->is vortex Vortex Mix (30-60s) is->vortex centrifuge Centrifuge (e.g., 13,000 x g for 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Protein Precipitation Workflow for Sorafenib Analysis.

Protocol: Protein Precipitation

Materials:

  • Human plasma samples

  • This compound stock solution

  • Acetonitrile (HPLC or MS grade)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thawing: Allow patient plasma samples, quality control (QC) samples, and calibration standards to thaw at room temperature.

  • Aliquoting: In a clean microcentrifuge tube, pipette 50 µL to 100 µL of the plasma sample.[2][3][4]

  • Internal Standard Addition: Prepare a precipitation solution by adding this compound internal standard (IS) to acetonitrile to achieve a final concentration appropriate for the assay (e.g., 50 ng/mL).[2]

  • Precipitation: Add 300 µL to 500 µL of the acetonitrile/IS solution to each plasma sample.[1][2][3][4][5] The ratio of solvent to plasma is typically between 3:1 and 6:1.

  • Mixing: Vortex the mixture vigorously for 30 to 60 seconds to ensure complete protein precipitation.[5]

  • Centrifugation: Centrifuge the tubes for 10 minutes at a high speed (e.g., 13,000 x g) at 4°C to pellet the precipitated proteins.[1][5]

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

  • Analysis: Inject an appropriate volume (e.g., 2.0 µL) of the supernatant into the LC-MS/MS system for quantification.[5]

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a sample clean-up technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method provides a cleaner extract compared to protein precipitation by removing more interfering substances. For Sorafenib, an organic solvent like diethyl ether can be used for extraction.[6]

Experimental Workflow: Liquid-Liquid Extraction

Figure 2: Liquid-Liquid Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Aliquot Plasma Sample is Add this compound (IS) & Buffer (if needed) plasma->is solvent Add Immiscible Organic Solvent (e.g., Diethyl Ether) is->solvent vortex Vortex Mix solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS System reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for Sorafenib Analysis.

Protocol: Liquid-Liquid Extraction

Materials:

  • Human plasma samples

  • This compound stock solution

  • Diethyl ether (or other suitable organic solvent)

  • Buffer solution (if pH adjustment is needed)

  • Glass or polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Aliquoting: Pipette a known volume of plasma (e.g., 200 µL) into a suitable tube.

  • Internal Standard Spiking: Add a small volume of the this compound working solution to the plasma sample.

  • pH Adjustment (Optional): Add a buffer to adjust the pH of the sample, which can optimize the partitioning of Sorafenib into the organic phase.

  • Extraction Solvent Addition: Add a specific volume of diethyl ether (e.g., 1 mL) to the tube.[6]

  • Mixing: Cap the tube and vortex for 1-2 minutes to facilitate the extraction of the analyte into the organic solvent.

  • Phase Separation: Centrifuge the sample for 5-10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the organic (upper) layer containing Sorafenib and this compound to a new clean tube, being careful not to aspirate any of the aqueous layer or the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the LC mobile phase.

  • Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly effective and selective method for sample purification and concentration. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is selectively eluted. SPE provides the cleanest extracts, minimizing matrix effects in LC-MS/MS analysis. For Sorafenib, reversed-phase SPE cartridges like Oasis PRiME HLB or Bond Elut C18 are commonly used.[7][8]

Experimental Workflow: Solid-Phase Extraction

Figure 3: Solid-Phase Extraction Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Sample Extraction cluster_analysis Analysis condition Condition (e.g., Methanol) equilibrate Equilibrate (e.g., Water) condition->equilibrate load Load Pre-treated Plasma Sample equilibrate->load wash Wash (e.g., 40% Acetonitrile) load->wash elute Elute (e.g., High % Organic Solvent) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS System reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for Sorafenib Analysis.

Protocol: Solid-Phase Extraction

Materials:

  • Human plasma samples

  • This compound stock solution

  • SPE cartridges (e.g., Oasis PRiME HLB)[7]

  • SPE manifold

  • Solvents for conditioning, washing, and elution (e.g., methanol, acetonitrile, water)

  • Evaporation system

Procedure:

  • Sample Pre-treatment: Pipette a volume of plasma (e.g., 100 µL) and add the this compound internal standard. The sample may need to be diluted or acidified (e.g., with formic acid) to facilitate binding to the SPE sorbent.

  • Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the sorbent by passing a volume of methanol (e.g., 1 mL) through the cartridge.

  • Cartridge Equilibration: Equilibrate the cartridge by passing a volume of water or an aqueous buffer (e.g., 1 mL) through it. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge and allow it to pass through slowly.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 40% v/v acetonitrile in water) to remove hydrophilic interferences while retaining Sorafenib.[8]

  • Elution: Elute Sorafenib and this compound from the cartridge using a small volume of a strong organic solvent (e.g., 1 mL of acetonitrile or methanol).

  • Evaporation: Collect the eluate and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a precise volume of the LC mobile phase (e.g., 100 µL).

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for Sorafenib quantification following sample preparation.

Table 1: Method Performance using Protein Precipitation

Parameter Value Matrix Analytical Method Reference
Linearity Range 5–2000 ng/mL Human Plasma LC-MS/MS [2][9]
Linearity Range 7.3–7260 ng/mL Human Plasma LC-MS/MS [4]
Linearity Range 0.1–20 µg/mL Human Plasma HPLC-UV [10]
LLOQ 5 ng/mL Human Plasma LC-MS/MS [2]
LLOQ 7.3 ng/mL Human Plasma LC-MS/MS [4]
LLOQ 0.1 µg/mL Human Plasma HPLC-UV [10]
Intra-day Precision (%CV) 1.19–4.53% Human Plasma LC-MS/MS [2]
Inter-day Precision (%CV) <3% Human Plasma HPLC-UV [10]
Accuracy 92.86–99.88% Human Plasma LC-MS/MS [2]
Recovery >99% Human Plasma HPLC-UV [10]

| Recovery | 75.6%–94.4% | Rat Plasma | UPLC-MS/MS |[1] |

Table 2: Method Performance using Liquid-Liquid and Solid-Phase Extraction

Technique Parameter Value Matrix Analytical Method Reference
LLE Linearity Range 100–5,000 ng/mL Human Serum HPLC-UV [6]
LLD 0.25 ng/mL Human Serum HPLC-UV [6]
Intra/Inter-day Precision (%CV) <3.03% Human Serum HPLC-UV [6]
Recovery >85% Peritoneal Fluid HPLC-UV [6]
SPE Linearity Range 500–20,000 ng/mL Human Plasma LC-MS [7]
LLOQ 500 ng/mL Human Plasma LC-MS [7]
Intra/Inter-day Precision (%CV) 3.8 - 8.8% Human Plasma LC-MS [7]
Recovery >85% Human Plasma LC-MS [7]

| | Recovery | >97% | Biological Matrices | LC-MS/MS |[3] |

References

Application Notes and Protocols for the Use of Sorafenib-d4 in Preclinical and Clinical Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Sorafenib-d4 as an internal standard in preclinical and clinical drug metabolism and pharmacokinetic (DMPK) studies of Sorafenib. The primary application of this compound is in bioanalytical assays, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Sorafenib in various biological matrices.

Introduction to Sorafenib and the Role of this compound

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] It targets several serine/threonine and tyrosine kinases involved in tumor cell proliferation and angiogenesis, including RAF-1, B-RAF, VEGFR-2, and PDGFR-β.[1][2]

Sorafenib's metabolism primarily occurs in the liver through two main pathways: CYP3A4-mediated oxidation to form metabolites like Sorafenib N-oxide, and UGT1A9-mediated glucuronidation.[1][3] Given the significant inter-individual variability in Sorafenib pharmacokinetics, accurate monitoring of its concentration in biological fluids is crucial for establishing exposure-response relationships and ensuring patient safety.[1]

This compound, a stable isotope-labeled version of Sorafenib, serves as an ideal internal standard (IS) for LC-MS/MS-based quantification. Its chemical and physical properties are nearly identical to Sorafenib, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate correction for any variability in the analytical process.

Application: Quantitative Bioanalysis of Sorafenib in Biological Matrices

The most critical application of this compound is as an internal standard for the accurate determination of Sorafenib concentrations in preclinical and clinical samples.

Preclinical Pharmacokinetic Studies

In preclinical animal models (e.g., rats, rabbits), this compound is used to quantify Sorafenib concentrations in plasma, serum, and tissues to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6] This data is essential for understanding the drug's behavior and for dose selection in further studies.

Clinical Pharmacokinetic and Therapeutic Drug Monitoring (TDM) Studies

In clinical trials and therapeutic drug monitoring, this compound is indispensable for measuring Sorafenib levels in patient plasma or serum.[7][8][9] This allows for the assessment of pharmacokinetic parameters, evaluation of drug-drug interactions, and investigation of the relationship between drug exposure and clinical outcomes (efficacy and toxicity).

Experimental Protocols

Protocol 1: Quantification of Sorafenib in Human Plasma using LC-MS/MS

This protocol outlines a standard method for the quantitative analysis of Sorafenib in human plasma, employing this compound as the internal standard.

3.1.1. Materials and Reagents

  • Sorafenib analytical standard

  • This compound (or other deuterated variants like [2H3, 15N] Sorafenib) as the internal standard (IS)[10][11]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank, for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Pipettes and tips

3.1.2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

  • Stock Solutions: Prepare primary stock solutions of Sorafenib and this compound in a suitable organic solvent (e.g., acetonitrile/water 90:10 v/v) at a concentration of 1 mg/mL.[10]

  • Working Solutions: Prepare serial dilutions of the Sorafenib stock solution in the same solvent to create working solutions for calibration standards and QCs. Prepare a working solution of this compound (e.g., 50 ng/mL) in acetonitrile.[10]

  • Calibration Standards: Spike blank human plasma with the Sorafenib working solutions to prepare a calibration curve typically ranging from 5 to 2000 ng/mL.[10][11]

  • Quality Controls: Prepare QCs in blank human plasma at low, medium, and high concentrations within the calibration range.

3.1.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.[10]

  • Add 0.5 mL of acetonitrile containing the this compound internal standard (e.g., at 50 ng/mL).[10]

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.[10]

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.[10]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm) or equivalent.[10][11]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 65:35 v/v).[10][11]

    • Flow Rate: 0.25 mL/min.[10][11]

    • Column Temperature: Room temperature.[10]

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

    • MRM Transitions:

      • Sorafenib: m/z 464.9 → 252.0[10][11]

      • This compound (or similar IS): m/z 469.0 → 259.0 (for [2H3, 15N] Sorafenib)[10][11]

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum signal intensity.[7]

3.1.5. Data Analysis

  • Integrate the peak areas for Sorafenib and this compound.

  • Calculate the peak area ratio of Sorafenib to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Sorafenib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolism of Sorafenib in Human Liver Microsomes

This protocol describes an in vitro experiment to assess the metabolic stability of Sorafenib using human liver microsomes (HLMs), with this compound used for quantification.

3.2.1. Materials and Reagents

  • Sorafenib

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/water bath at 37°C

3.2.2. Experimental Procedure

  • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and Sorafenib (e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding a volume of cold acetonitrile containing this compound as the internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the remaining concentration of Sorafenib using the LC-MS/MS method described in Protocol 1.

3.2.3. Data Analysis

  • Plot the natural logarithm of the percentage of Sorafenib remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.

Data Presentation

Quantitative data from bioanalytical method validation and pharmacokinetic studies should be presented in clear, structured tables for easy comparison and interpretation.

Table 1: LC-MS/MS Method Validation Parameters for Sorafenib Quantification

ParameterAcceptance CriteriaTypical Result
Linearity Ranger² ≥ 0.995 - 2000 ng/mL[10][11]
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 105 ng/mL[10][11]
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)1.19 - 4.53%[10]
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 7.2%[12]
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)89.4 - 108.8%[12]
Extraction RecoveryConsistent and reproducible≥ 85.5%[12]

Table 2: Pharmacokinetic Parameters of Sorafenib in Rats (Oral Administration)

ParameterSorafenib AloneSorafenib + Co-administered DrugReference
Cmax (µg/mL)ValueValue[6][13][14]
Tmax (h)ValueValue[13]
AUC₀₋t (µg·h/mL)ValueValue[6][13][14]
CL/F (L/h/kg)ValueValue[6]

Note: The actual values in Table 2 would be populated with data from specific preclinical studies.

Table 3: Steady-State Pharmacokinetic Parameters of Sorafenib in Cancer Patients

Patient CohortDoseCmax (mg/L)AUC₀₋₁₂ (mg·h/L)Reference
Advanced NSCLC400 mg BID4.6 - 5.931.3 - 39.1[8]
Normal Hepatic Function400 mg test dose-Value[9]
Mild Hepatic Impairment400 mg test dose-Value[9]
Moderate Hepatic Impairment400 mg test dose-Value[9]

Note: The actual values in Table 3 would be populated with data from specific clinical studies.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound in drug metabolism studies.

Sorafenib_Metabolism_Pathway Sorafenib Sorafenib Oxidation Phase I Oxidation Sorafenib->Oxidation CYP3A4 Glucuronidation Phase II Glucuronidation Sorafenib->Glucuronidation UGT1A9 Sorafenib_N_oxide Sorafenib N-oxide (Active Metabolite) Oxidation->Sorafenib_N_oxide Glucuronide_Metabolites Glucuronide Metabolites Glucuronidation->Glucuronide_Metabolites Excretion Excretion (Feces and Urine) Sorafenib_N_oxide->Excretion Glucuronide_Metabolites->Excretion

Caption: Sorafenib metabolic pathways in the liver.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Acetonitrile with This compound (IS) Plasma_Sample->Add_IS Precipitation Protein Precipitation (Vortex) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Sorafenib & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow for Sorafenib quantification.

Preclinical_PK_Study_Workflow Animal_Dosing Administer Sorafenib to Animal Model (e.g., Rat) Blood_Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 24h) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis (using this compound IS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis

Caption: Preclinical pharmacokinetic study workflow.

References

Application Note: Preparation of Sorafenib-d4 Working Solutions for Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Sorafenib.

Purpose: Sorafenib-d4 is a stable isotope-labeled internal standard (IS) used for the accurate quantification of the multi-kinase inhibitor Sorafenib in biological matrices. This application note provides a detailed protocol for the preparation of this compound primary stock and subsequent working solutions for bioanalytical applications, particularly for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Safety Precautions: Sorafenib is a potent pharmaceutical agent and should be handled as a hazardous material.[1] It is imperative to consult the Safety Data Sheet (SDS) prior to handling. All procedures should be performed in a chemical fume hood or other designated containment area. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Data Presentation

The following tables summarize key quantitative data for the preparation and storage of this compound solutions.

Table 1: Solubility of Sorafenib/Sorafenib-d4

Solvent Solubility Reference(s)
Dimethyl sulfoxide (DMSO) ~20-200 mg/mL [1][2]
Methanol Soluble [3][4][5]
Acetonitrile Soluble [6][7]
Acetonitrile/Water (90/10 v/v) Used for 1 mg/mL solutions [6]
Ethanol Poorly soluble [2]

| Water | Insoluble / Very poorly soluble |[2][8] |

Table 2: Recommended Concentrations for this compound Solutions

Solution Type Typical Concentration Common Solvent(s) Reference(s)
Primary Stock Solution 1 mg/mL Methanol, Acetonitrile/Water (90/10) [3][4][5][6]
Intermediate Stock Solution 5-10 µg/mL Methanol, 50% Aqueous Acetonitrile [3][6]

| Final Working IS Solution | 50-150 ng/mL | Acetonitrile, Methanol |[3][6] |

Table 3: Storage and Stability of this compound Solutions

Form Storage Temperature Stability Reference(s)
Crystalline Solid -20°C ≥ 4 years [1]
Stock Solution (in organic solvent) -20°C Stable for at least 30 days [3][5][6]

| Aqueous Dilutions | Room Temperature | Not recommended for storage > 24 hours |[1] |

Experimental Protocols

This section details the step-by-step methodology for preparing this compound solutions. All glassware and equipment should be clean, dry, and calibrated.

Protocol 1: Preparation of Primary Stock Solution (1 mg/mL)

This primary stock solution serves as the basis for all subsequent dilutions.

  • Weighing: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation. Using a calibrated analytical balance, accurately weigh approximately 1.0 mg of this compound solid.

  • Dissolution: Quantitatively transfer the weighed solid into a 1.0 mL Class A amber volumetric flask.

  • Solubilization: Add approximately 0.8 mL of HPLC-grade methanol (or a 90:10 v/v acetonitrile:water mixture).[3][6] Cap the flask and vortex or sonicate for 5-10 minutes, ensuring the solid is completely dissolved.

  • Dilution to Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add the same solvent to the flask to bring the final volume to the 1.0 mL mark.

  • Mixing and Storage: Invert the flask several times to ensure homogeneity. Transfer the solution to a clearly labeled, amber glass vial. The label should include the compound name (this compound), concentration (1 mg/mL), solvent, preparation date, and initials of the preparer.

  • Storage: Store the primary stock solution at -20°C.[3]

Protocol 2: Preparation of Intermediate and Working Solutions

The final working solution is typically prepared in the solvent used for protein precipitation (e.g., acetonitrile) to facilitate the sample preparation workflow.[3][6]

  • Intermediate Stock Preparation (e.g., 10 µg/mL):

    • Allow the primary stock solution (1 mg/mL) to thaw and equilibrate to room temperature.

    • Perform a 1:100 dilution. For example, pipette 10 µL of the 1 mg/mL primary stock solution into a vial containing 990 µL of 50% aqueous acetonitrile.[3]

    • Vortex thoroughly to mix. This intermediate solution has a concentration of 10,000 ng/mL (10 µg/mL).

  • Final Working IS Solution Preparation (e.g., 100 ng/mL):

    • Perform another 1:100 dilution of the intermediate stock solution. For example, pipette 10 µL of the 10 µg/mL intermediate solution into a vial containing 990 µL of acetonitrile.

    • Vortex thoroughly to mix. This final working solution has a concentration of 100 ng/mL.

    • This solution is now ready to be used in the sample preparation step (e.g., protein precipitation), where a fixed volume is added to each plasma sample. For instance, adding 250 µL of this 150 ng/mL IS solution to a 50 µL plasma sample is a common procedure.[3]

Workflow Visualization

The following diagram illustrates the workflow for preparing this compound working solutions.

G cluster_0 Preparation of this compound Internal Standard Solutions A 1. Weigh this compound (Crystalline Solid) B 2. Dissolve in Methanol or ACN/H2O to create Primary Stock A->B Target: 1 mg/mL C 3. Perform 1:100 Dilution to create Intermediate Stock B->C Target: 10 µg/mL D 4. Perform 1:100 Dilution to create Final Working Solution C->D Target: 100 ng/mL E 5. Add to Biological Samples (e.g., during Protein Precipitation) D->E

References

Application of Sorafenib-d4 in Drug Interaction Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sorafenib-d4 in drug interaction studies. This compound, a deuterated analog of the multi-kinase inhibitor Sorafenib, serves as an indispensable tool, primarily as an internal standard, for the accurate quantification of Sorafenib in biological matrices during pharmacokinetic and drug-drug interaction (DDI) investigations.

Introduction

Sorafenib is a crucial therapeutic agent for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1] It is metabolized primarily in the liver through oxidation mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UDP-glucuronosyltransferase 1A9 (UGT1A9).[2] Given its metabolic pathway, there is a significant potential for drug-drug interactions when co-administered with inhibitors or inducers of these enzymes.[2][3] Accurate assessment of these interactions is paramount for patient safety and therapeutic efficacy. This compound, due to its similar chemical properties and distinct mass, is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, ensuring reliable and reproducible results in DDI studies.

Key Applications of this compound

The primary application of this compound is as an internal standard (IS) in bioanalytical methods to support the following studies:

  • Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Sorafenib.

  • Drug-Drug Interaction (DDI) Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of Sorafenib and vice versa.

  • Therapeutic Drug Monitoring (TDM): To monitor patient exposure to Sorafenib and optimize dosing regimens.

  • Metabolite Quantification: While this compound is a direct standard for the parent drug, it is crucial for building robust analytical methods that may also quantify metabolites like Sorafenib N-oxide.[4]

Signaling and Metabolic Pathways

Sorafenib targets multiple kinases involved in tumor progression and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] Its metabolism, however, is a key determinant of its systemic exposure and potential for interactions.

Sorafenib_Metabolism cluster_drug_intake Drug Administration cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Sorafenib (Oral) Sorafenib (Oral) CYP3A4 CYP3A4 Sorafenib (Oral)->CYP3A4 Oxidation UGT1A9 UGT1A9 Sorafenib (Oral)->UGT1A9 Glucuronidation Feces Feces Sorafenib (Oral)->Feces Unchanged Sorafenib_Metabolites Oxidative Metabolites (e.g., Sorafenib N-oxide) CYP3A4->Sorafenib_Metabolites Glucuronidated_Metabolites Glucuronidated Metabolites UGT1A9->Glucuronidated_Metabolites Sorafenib_Metabolites->Feces Urine Urine Glucuronidated_Metabolites->Urine

Caption: Metabolic pathway of Sorafenib.

Experimental Protocols

Protocol 1: General Workflow for a Pharmacokinetic DDI Study

This protocol outlines the typical steps in a clinical or pre-clinical study investigating the interaction between Sorafenib and a co-administered drug.

DDI_Study_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Study_Population Select Study Population (e.g., healthy volunteers, patients) Dosing_Regimen Define Dosing Regimen (Sorafenib alone vs. Sorafenib + Interacting Drug) Study_Population->Dosing_Regimen Blood_Sampling Collect Blood Samples at Pre-defined Time Points Dosing_Regimen->Blood_Sampling Plasma_Separation Separate Plasma and Store at -80°C Blood_Sampling->Plasma_Separation Sample_Preparation Prepare Plasma Samples (Protein Precipitation with this compound IS) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS PK_Parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, T1/2) LC_MS_MS->PK_Parameters Statistical_Analysis Perform Statistical Analysis to Assess Interaction PK_Parameters->Statistical_Analysis

Caption: Workflow for a drug-drug interaction study.
Protocol 2: Bioanalytical Method for Sorafenib Quantification using LC-MS/MS

This protocol provides a detailed procedure for the quantification of Sorafenib in human plasma using this compound as an internal standard. This method is adapted from established procedures.[5][6][7]

1. Materials and Reagents:

  • Sorafenib reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Sorafenib and this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solutions with 50% aqueous acetonitrile to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC sample, add 0.5 mL of acetonitrile containing the internal standard (this compound).[5][6][7]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Column: Waters SymmetryShield RP8 (2.1 mm x 50 mm, 3.5 µm) or equivalent.[6]

  • Mobile Phase: Isocratic elution with acetonitrile/0.1% formic acid in water (e.g., 65/35 v/v).[5][6]

  • Flow Rate: 0.25 mL/min.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Sorafenib: m/z 464.9 → 252.0[6]

    • This compound (or similar deuterated standard): m/z 469.0 → 259.0 (example transition for [2H3, 15N] sorafenib)[6]

    • Sorafenib N-oxide: m/z 481.0 -> 286.0[4]

5. Data Analysis:

  • Quantify Sorafenib concentrations by calculating the peak area ratio of Sorafenib to this compound.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentrations of Sorafenib in the unknown samples from the calibration curve.

Data Presentation

The following tables summarize key pharmacokinetic parameters of Sorafenib and its interactions with other drugs, providing a baseline for designing and interpreting DDI studies.

Table 1: Pharmacokinetic Parameters of Sorafenib

ParameterValueReference
Time to Peak (Tmax) 2 - 12 hours[3]
Elimination Half-life (t1/2) 25 - 48 hours[8]
Metabolism CYP3A4 (oxidation), UGT1A9 (glucuronidation)[2][9]
Excretion ~77% in feces, ~19% in urine[8]
Major Metabolite Sorafenib N-oxide[9]

Table 2: Examples of Sorafenib Drug Interactions

Co-administered DrugEffect on SorafenibMechanismReference
CYP3A4 Inducers (e.g., Rifampin, St. John's Wort) Decreased Sorafenib exposureIncreased metabolism of Sorafenib[3]
CYP3A4 Inhibitors (e.g., Ketoconazole) No significant change in single-dose exposureComplex; potential for other pathways[3]
Prednisolone (CYP3A4 Inducer) Stimulates Sorafenib metabolismIncreased clearance of Sorafenib[2]
Paracetamol Increased Sorafenib CmaxPotential inhibition of P-gp transport[10]
Morphine Increased Sorafenib exposurePotential interaction at the absorption level[11]

Conclusion

This compound is a critical tool for the reliable execution of drug interaction studies involving Sorafenib. Its use as an internal standard in LC-MS/MS methods allows for the precise quantification of Sorafenib in biological matrices, which is essential for delineating the pharmacokinetic effects of co-administered therapies. The provided protocols and data serve as a comprehensive resource for researchers and scientists in the field of drug development to design and conduct robust DDI studies, ultimately contributing to the safer and more effective use of Sorafenib in clinical practice.

References

Troubleshooting & Optimization

minimizing matrix effects in Sorafenib analysis with Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the bioanalysis of Sorafenib using its deuterated internal standard, Sorafenib-d4.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern in Sorafenib bioanalysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, like Sorafenib, by co-eluting compounds from the sample matrix (e.g., plasma, serum) during LC-MS/MS analysis. These interfering molecules can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantification.[1][2][3] Phospholipids are a major component of cell membranes and a primary cause of matrix effects in biological samples.[1][4] This phenomenon can compromise the validity of pharmacokinetic and therapeutic drug monitoring studies.[5]

Q2: How does using this compound as an internal standard (IS) help with matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because its chemical structure and physicochemical properties are nearly identical to Sorafenib, it co-elutes from the liquid chromatography column and experiences the same degree of ionization suppression or enhancement.[6] The mass spectrometer distinguishes between the analyte and the IS by their mass difference. By calculating the ratio of the analyte's peak area to the IS's peak area, the variability caused by the matrix effect is normalized, leading to accurate quantification.[6]

Q3: Can this compound solve all issues related to matrix effects?

A3: While this compound is highly effective at compensating for matrix effects, it does not eliminate the underlying cause.[3][6] In cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced. This can negatively impact the assay's sensitivity, potentially raising the lower limit of quantification (LLOQ) to a level that is not clinically relevant. Therefore, combining the use of a SIL-IS with effective sample preparation is the most robust strategy.

Q4: What are the primary sources of matrix effects in plasma/serum samples?

A4: The main sources are endogenous compounds present in high concentrations within the biological matrix. These include:

  • Phospholipids: Notorious for causing ion suppression and co-eluting with many analytes.[1][4]

  • Proteins: While often removed during initial sample preparation, residual proteins or peptides can cause interference.

  • Salts and other small molecules: Can also interfere with the ionization process in the MS source.

Q5: How can I experimentally assess the extent of matrix effects in my assay?

A5: The most common method is the post-extraction spike analysis . This involves comparing the peak area of an analyte in a "clean" solution (neat solvent) with the peak area of the analyte spiked into a blank matrix sample after the extraction process has been completed.[2][7][8] A value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).

Troubleshooting Guide

Issue 1: Poor reproducibility or inaccurate results despite using this compound.

  • Possible Cause: Severe or inconsistent matrix effects across different sample lots. While this compound compensates well, extreme variability can still impact results.

  • Solution: Improve your sample preparation method. If you are using a simple protein precipitation (PPT) protocol, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[1][9]

Issue 2: Low signal intensity or poor sensitivity (high LLOQ).

  • Possible Cause: Significant ion suppression is reducing the signal for both Sorafenib and this compound, pushing the response below the desired limit of quantification.

  • Solution:

    • Optimize Chromatography: Adjust the chromatographic gradient to separate Sorafenib and its internal standard from the regions where most matrix components elute.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation technique (LLE or SPE) to remove interfering phospholipids and other components before injection.[3][4]

    • Sample Dilution: Diluting the sample with the mobile phase can sometimes reduce the concentration of interfering components, thereby mitigating the matrix effect, but this is only viable if the method's sensitivity is sufficient.[3]

Issue 3: Inconsistent response from the internal standard (this compound).

  • Possible Cause: This may point to issues with the sample preparation process itself, such as inconsistent recovery, or potential degradation of the internal standard.

  • Solution:

    • Verify Pipetting and Dilutions: Ensure that the internal standard is being added accurately and consistently to every sample.

    • Assess Stability: Perform stability tests on your this compound stock and working solutions to ensure it is not degrading under your storage or experimental conditions.[10]

    • Evaluate Extraction Recovery: Calculate the extraction recovery to ensure the sample preparation method is efficient and consistent.

Data & Parameters

Table 1: Comparison of Common Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with organic solvent (e.g., acetonitrile).[11]Analyte partitioning between aqueous sample and an immiscible organic solvent.[1]Analyte retention on a solid sorbent followed by elution.
Selectivity Low (co-extracts salts, phospholipids).Moderate to High (removes many interferences).[1]High (can be tailored for specific analyte/matrix).
Speed Fast and simple.[12]Slower, more labor-intensive.Can be automated, but method development is required.
Effectiveness Prone to significant matrix effects.Good removal of phospholipids and salts.[1]Excellent for producing clean extracts.[9]
Recommendation Suitable for initial screening; may require further optimization for validated methods.A good choice for reducing matrix effects when PPT is insufficient.The "gold standard" for sample cleanup, especially for challenging matrices.

Table 2: Summary of Published LC-MS/MS Method Validation Data for Sorafenib

ParameterStudy 1[7]Study 2[12]Study 3[13]Study 4[8]
Matrix Human PlasmaHuman PlasmaRat PlasmaRat Plasma
Internal Standard Sorafenib isotopeNot specifiedNot specifiedGilteritinib
Linearity Range 50 - 10,000 ng/mL50 - 8,000 ng/mLN/A4 - 1,000 ng/mL
Precision (%CV) < 6.9%≤ 7.2%< 9.08%2.5% - 11.1%
Accuracy (% of nominal) < 5.3%89.4% - 108.8%N/AWithin ±15%
Extraction Recovery 80.5% - 95.3%≥ 85.5%> 97.29%75.6% - 94.4%
Matrix Effect No obvious effect observedNo matrix effect observed96.97% - 100.78%89.1% - 114.2%
Sample Preparation Protein PrecipitationProtein PrecipitationLiquid-Liquid ExtractionProtein Precipitation

Experimental Protocols & Visualizations

Protocol 1: Assessing Matrix Effect (Post-Extraction Spike Method)

This protocol is designed to quantify the degree of ion suppression or enhancement from the sample matrix.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Sorafenib and this compound into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix): Process six different lots of blank biological plasma through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with Sorafenib and this compound at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike six different lots of blank biological plasma with Sorafenib and this compound before starting the sample preparation procedure.

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • IS-Normalized Matrix Effect (%) is calculated using the peak area ratios (Analyte/IS).

    • A value close to 100% indicates a negligible matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.[13]

  • Calculate Recovery:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation A Set A: Analyte in Neat Solution LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + Analyte B->LCMS C Set C: Spiked Matrix (Pre-Extraction) C->LCMS Calc_ME Calculate Matrix Effect (B / A) * 100 LCMS->Calc_ME Calc_Rec Calculate Recovery (C / B) * 100 LCMS->Calc_Rec

Caption: Workflow for the experimental assessment of matrix effect and recovery.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This is a fast and simple method for sample cleanup.[11]

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of this compound working solution (internal standard).

  • Add 500 µL of ice-cold acetonitrile to precipitate the proteins.[11]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

start Start: 50 µL Plasma add_is Add this compound (IS) start->add_is add_acn Add Acetonitrile (to precipitate proteins) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end Inject into LC-MS/MS transfer->end

Caption: A typical workflow for sample preparation using Protein Precipitation (PPT).

The Role of this compound

The core principle of using a stable isotope-labeled internal standard is to provide a reliable reference that behaves identically to the analyte during sample processing and analysis.

cluster_source MS Ion Source cluster_detector MS Detector S Sorafenib ME Matrix Interference S->ME IS This compound IS->ME Ratio Signal Ratio (Sorafenib / this compound) = Stable & Accurate ME->Ratio Suppressed Signal

Caption: How this compound compensates for signal suppression in the MS source.

References

Technical Support Center: Sorafenib-d4 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression of Sorafenib-d4 in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte (in this case, this compound) in the mass spectrometer's ion source. This phenomenon is caused by co-eluting endogenous or exogenous compounds from the sample matrix that compete for ionization. It can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte. For this compound, which serves as an internal standard for the quantification of Sorafenib, ion suppression can compromise the accuracy of the entire assay.

Q2: My validated method for Sorafenib analysis, which uses this compound, is showing inaccuracies. Could ion suppression be the cause?

Yes, even with a validated method, variations in sample matrices can introduce unexpected ion suppression. While many published methods report minimal matrix effects for Sorafenib analysis, this is not always guaranteed, especially when dealing with complex biological samples.[1][2] If you observe a loss of accuracy or precision, investigating ion suppression is a critical troubleshooting step.

Q3: I'm using a deuterated internal standard (this compound). Isn't that supposed to compensate for ion suppression?

Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Sorafenib) and experiences the same degree of ion suppression, thus providing accurate correction. However, a phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and its deuterated counterpart. This separation can lead to differential ion suppression, where the analyte and the internal standard are affected differently by the matrix, resulting in quantification errors.

Q4: What are the common sources of ion suppression in biological samples?

Common sources of ion suppression in biological matrices such as plasma or serum include:

  • Phospholipids: Abundant in biological membranes and are known to cause significant ion suppression.

  • Salts and buffers: Non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with ionization.

  • Proteins and peptides: High concentrations of these macromolecules can lead to ion source contamination and suppression.

  • Other drugs and their metabolites: Co-administered drugs or their metabolites can co-elute and interfere with the ionization of Sorafenib and its internal standard.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression of this compound.

Step 1: Confirming Ion Suppression

The first step is to determine if ion suppression is indeed affecting your assay. A post-column infusion experiment is a definitive way to visualize regions of ion suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of Sorafenib and this compound in a solvent compatible with your mobile phase.

  • Set up a post-column infusion system: Use a syringe pump to deliver the standard solution at a constant flow rate into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Inject a blank matrix extract: Analyze a blank plasma or serum sample that has undergone your standard sample preparation procedure.

  • Monitor the signal: A stable, elevated baseline signal for Sorafenib and this compound should be observed. Any significant drop in this baseline indicates a region of ion suppression.

Step 2: Identifying the Cause

Once ion suppression is confirmed, the next step is to identify the potential cause.

Troubleshooting Workflow

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Resolution A Inaccurate Results or Low Signal for this compound B Perform Post-Column Infusion Experiment A->B Suspect Ion Suppression C Analyze Blank Matrix for Interferences B->C Suppression Confirmed E Optimize Sample Preparation (e.g., SPE, LLE) B->E Suppression Confirmed D Check for Co-elution of Sorafenib and this compound C->D Identify Potential Suppressing Agents C->E Matrix Interferences Identified F Modify Chromatographic Conditions D->F Poor Peak Shape H Check for Deuterium Isotope Effect D->H Incomplete Co-elution I Re-validate Method and Analyze Samples E->I F->I G Dilute Sample G->I H->F Adjust Mobile Phase or Gradient H->I Sorafenib_Pathway cluster_0 Cell Surface Receptors cluster_1 Intracellular Kinases cluster_2 Signaling Cascade cluster_3 Cellular Processes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Tumor_Growth Tumor Cell Proliferation PDGFR->Tumor_Growth Raf_Kinase Raf Kinase MEK MEK Raf_Kinase->MEK ERK ERK MEK->ERK ERK->Tumor_Growth Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf_Kinase

References

Technical Support Center: Optimizing LC Separation of Sorafenib and Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the successful separation of Sorafenib and its deuterated internal standard, Sorafenib-d4.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Sorafenib and this compound?

A1: Sorafenib and its deuterated internal standard, this compound, are chemically almost identical. The primary difference is the substitution of hydrogen atoms with deuterium atoms in this compound. This subtle change in mass can lead to slight differences in physicochemical properties, such as lipophilicity, which can cause them to have slightly different retention times in reversed-phase chromatography.[1] This effect, known as the chromatographic H/D isotope effect, can result in partial or complete co-elution, complicating accurate quantification.[2]

Q2: What are the typical starting conditions for an LC method to separate Sorafenib and this compound?

A2: Based on published methods for Sorafenib analysis, a good starting point for method development would be a C18 or RP8 column with a mobile phase consisting of acetonitrile and water (often with a formic acid or ammonium acetate additive to improve peak shape and ionization efficiency).[3][4][5][6] While many established methods use isocratic elution, a shallow gradient is often necessary to resolve the analyte from its deuterated internal standard.

Q3: Is a gradient elution always necessary?

A3: Not always, but it is highly recommended when dealing with closely eluting compounds like an analyte and its deuterated internal standard. An isocratic method might suffice if the column and mobile phase provide enough selectivity. However, a gradient elution offers more control over the separation, allowing for fine-tuning of the resolution between the two peaks.[7] Gradient elution can help to sharpen peaks and improve separation for complex mixtures.[7]

Q4: What is the role of the mobile phase additive (e.g., formic acid, ammonium acetate)?

A4: Mobile phase additives play a crucial role in controlling the ionization state of the analytes and improving chromatographic performance. For LC-MS applications, volatile additives like formic acid or ammonium acetate are preferred. They help to protonate the analytes in positive ion mode, leading to better sensitivity and peak shape. The pH of the mobile phase can also influence the retention and selectivity of the separation.

Troubleshooting Guide

Issue: Poor or no separation between Sorafenib and this compound peaks.

Possible Cause Troubleshooting Step
Mobile phase is too strong Decrease the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient. A weaker starting mobile phase will increase retention and may improve resolution.
Gradient slope is too steep Flatten the gradient slope. A slower increase in the organic solvent percentage over time provides more opportunity for the two compounds to separate.
Inappropriate column chemistry If resolution does not improve, consider a column with a different stationary phase (e.g., a PFP column) that may offer different selectivity for Sorafenib and its deuterated analog.
Isocratic elution If using an isocratic method, switch to a shallow gradient elution. This is a key technique for separating compounds with very similar retention times.[7]

Issue: Poor peak shape (tailing or fronting).

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase Ensure the mobile phase pH is appropriate for Sorafenib. Adding a small amount of an acidic modifier like formic acid (0.1%) can improve peak shape.
Column overload Reduce the injection volume or the concentration of the sample.
Column degradation If the column is old or has been used extensively, it may need to be replaced.

Issue: Inconsistent retention times.

Possible Cause Troubleshooting Step
Inadequate column equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is typically recommended.
Pump performance issues Check the LC pump for leaks and ensure it is delivering a stable and accurate flow rate.
Mobile phase preparation Ensure mobile phases are prepared consistently and are well-mixed.

Experimental Protocols

Recommended Starting Protocol for Method Development

This protocol provides a starting point for optimizing the separation of Sorafenib and this compound. Further optimization will likely be required based on your specific instrumentation and experimental goals.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a common choice.[3][4][5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Initial Gradient Program:

    • 0.0 min: 35% B

    • 5.0 min: 65% B

    • 5.1 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 35% B

    • 8.0 min: 35% B

  • Optimization Strategy:

    • If co-elution occurs, decrease the initial percentage of Mobile Phase B and/or flatten the gradient slope (e.g., extend the time to reach the final percentage of B).

    • Adjust the flow rate to see if it impacts resolution.

    • Experiment with different mobile phase additives (e.g., ammonium acetate) or different organic solvents (e.g., methanol) if separation is still not optimal.

Data Presentation

Summary of Published LC Methods for Sorafenib Analysis

The following table summarizes various LC methods that have been successfully used for the analysis of Sorafenib. These can serve as a reference for method development.

Column Mobile Phase Elution Mode Flow Rate Reference
Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm)Acetonitrile / 0.1% Formic Acid in Water (65:35 v/v)Isocratic0.25 mL/min[4][5]
Waters X-Terra™ C18 (150 x 2.1 mm, 3.5 µm)Acetonitrile / 10 mM Ammonium Acetate with 0.1% Formic Acid (65:35 v/v)Isocratic0.2 mL/min[3]
Synergi Fusion RP (50 x 2.0 mm, 4 µm)A: 10 mM Ammonium Acetate with 0.1% Formic AcidB: Methanol:Isopropanol (90:10 v/v) with 0.1% Formic AcidGradientNot Specified[8]
ACE Generic C18 (150 x 4.6 mm, 5 µm)Acetonitrile / Water with 0.05% TFA (65:35 v/v)Isocratic1.0 mL/min[9]
LichroCART® 60 RP-select BPhosphate buffer (pH 6.0) / Ethanol (45:55 v/v)IsocraticNot Specified[10]
C18 ColumnAcetonitrile / Water with Orthophosphoric Acid (pH 4.1) (65:35 v/v)Isocratic0.8 mL/min[6]

Mandatory Visualization

Below is a logical workflow to guide the troubleshooting process for separating Sorafenib and this compound.

G start Start: Poor Separation of Sorafenib and this compound check_resolution Is there any peak separation (i.e., not complete co-elution)? start->check_resolution no_separation Action: Decrease initial %B (e.g., from 35% to 25%) check_resolution->no_separation No partial_separation Action: Flatten the gradient slope (e.g., increase gradient time) check_resolution->partial_separation Yes (Partial) re_evaluate1 Re-evaluate Separation no_separation->re_evaluate1 re_evaluate1->check_resolution Still Poor check_peak_shape Is peak shape acceptable (Tailing factor < 1.5)? re_evaluate1->check_peak_shape Improved consider_column If still unresolved: Consider a different column chemistry (e.g., PFP or different C18 phase) re_evaluate1->consider_column No Improvement re_evaluate2 Re-evaluate Separation partial_separation->re_evaluate2 re_evaluate2->check_resolution Still Poor re_evaluate2->check_peak_shape Improved re_evaluate2->consider_column No Improvement adjust_modifier Action: Adjust mobile phase modifier (e.g., check formic acid concentration) check_peak_shape->adjust_modifier No success Separation Optimized check_peak_shape->success Yes adjust_modifier->re_evaluate2

Caption: Troubleshooting workflow for optimizing LC separation.

References

Technical Support Center: Sorafenib-d4 Stability in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sorafenib-d4 in plasma samples during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound in plasma samples?

A1: this compound, as a deuterated internal standard, is expected to exhibit similar stability characteristics to its non-deuterated counterpart, Sorafenib. Based on available data for Sorafenib, it is stable under typical bioanalytical laboratory conditions, including short-term storage at room temperature, long-term storage at -20°C and -80°C, and multiple freeze-thaw cycles.[1][2]

Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without degradation?

A2: Plasma samples containing Sorafenib have been shown to be stable for at least three freeze-thaw cycles.[1] The mean observed concentrations of Sorafenib after three freeze-thaw cycles deviated by less than 6% from the baseline, indicating that repeated freeze-thaw cycles do not significantly affect sample integrity.[1] It is best practice to minimize the number of freeze-thaw cycles.[3]

Q3: What are the recommended long-term storage conditions for plasma samples containing this compound?

A3: For long-term storage, it is recommended to keep plasma samples at -20°C or -80°C.[4][5] Studies have demonstrated the stability of similar analytes in plasma for at least 180 days at -80°C.[6] Sorafenib has been found to be stable in a 5% BSA solution for up to 3 months when stored at -20°C.[2] To ensure the integrity of the samples, storage at -80°C is generally preferred for extended periods.[5]

Q4: How stable is this compound in processed samples (e.g., in an autosampler)?

A4: Processed samples of Sorafenib have demonstrated stability in an autosampler set at 4°C for at least 24 hours.[1] The percent change from the initial analysis was less than 1% at various concentration levels after 24 hours.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Sample degradation due to improper storage.Ensure plasma samples are stored at or below -20°C immediately after collection and processing. For long-term storage, -80°C is recommended.[4][5]
Multiple freeze-thaw cycles.Aliquot plasma samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.[3] Limit freeze-thaw cycles to a maximum of three.[1]
Instability in the autosampler.Ensure the autosampler is maintained at a cool temperature (e.g., 4°C).[1] Analyze samples within 24 hours of being placed in the autosampler.[1]
Inconsistent internal standard signal Variability in storage conditions between samples.Standardize the handling and storage procedures for all samples, including the duration and temperature of storage.
Light degradation.Although not extensively reported for Sorafenib, some kinase inhibitors are light-sensitive.[7] It is good practice to protect samples from light during storage and handling.

Quantitative Stability Data

The following tables summarize the stability of Sorafenib in plasma under various conditions. These data can be used as a proxy for the stability of this compound.

Table 1: Freeze-Thaw Stability of Sorafenib in Human Plasma [1]

Concentration (ng/mL)Cycle 1 (% Deviation)Cycle 2 (% Deviation)Cycle 3 (% Deviation)
8-1.54-2.49-3.67
160-2.12-3.25-5.14
1600-0.98-1.88-2.78

Table 2: Autosampler Stability of Sorafenib in Processed Plasma Samples at 4°C [1]

Concentration (ng/mL)7 hours (% Change)24 hours (% Change)
8-0.95-0.95
160-0.32-0.28
16000.15-0.33

Table 3: Long-Term Stability of Sorafenib in 5% BSA Solution at -20°C [2]

Storage DurationConcentration (ng/mL)Recovery (%)
30 days10098.5
500101.2
200099.8
90 days10097.2
500100.5
200098.9

Experimental Protocols

Protocol for Assessing Freeze-Thaw Stability
  • Sample Preparation: Spike blank human plasma with known concentrations of this compound to prepare quality control (QC) samples at low, medium, and high concentrations.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (Cycle 0) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

    • Repeat the freeze and thaw process for the desired number of cycles (e.g., three cycles).

  • Sample Analysis: After each freeze-thaw cycle, analyze the QC samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the mean concentrations of the QC samples from each freeze-thaw cycle to the baseline concentrations. The deviation should be within an acceptable range (e.g., ±15%).

Protocol for Bioanalytical Method using LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a different deuterated analog of Sorafenib if this compound is the analyte).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube for analysis.[1]

  • Chromatographic Conditions:

    • Column: Waters SymmetryShield RP8 (2.1×50 mm, 3.5 μm) or equivalent.[1]

    • Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile and 0.1% formic acid in water.[1]

    • Flow Rate: 0.25 mL/min.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: Room temperature.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sorafenib: m/z 464.9 → 252.0[1]

      • This compound: The transition would be adjusted based on the deuteration pattern (e.g., m/z 469.0 → 252.0 or another appropriate fragment).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Acetonitrile with Internal Standard plasma_sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry Detection hplc->ms quantification Quantification ms->quantification stability_assessment Stability Assessment quantification->stability_assessment

Caption: Experimental workflow for this compound stability assessment.

sorafenib_pathway cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Proliferation Pathway (RAF/MEK/ERK) sorafenib Sorafenib VEGFR VEGFR sorafenib->VEGFR inhibits PDGFR PDGFR sorafenib->PDGFR inhibits Raf Raf sorafenib->Raf inhibits angiogenesis Angiogenesis VEGFR->angiogenesis PDGFR->angiogenesis Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Tumor Cell Proliferation ERK->proliferation

Caption: Simplified signaling pathways inhibited by Sorafenib.[8][9][10][11]

References

preventing isotopic exchange of deuterium in Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sorafenib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated analog of Sorafenib, a multi-kinase inhibitor. The four deuterium atoms are strategically placed on the central phenyl ring, replacing hydrogen atoms.[1] This labeling is intended to increase the metabolic stability of the compound by leveraging the kinetic isotope effect.[2][3] The stability of the C-D bond is greater than the C-H bond, which can slow down metabolism at that site.[2]

Q2: What is deuterium exchange and why is it a concern for this compound?

A2: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment.[4] This process, also known as H/D back-exchange, can compromise the isotopic purity of this compound. For researchers relying on the deuteration for metabolic studies or as an internal standard in quantitative analysis, this exchange can lead to inaccurate results and misinterpretation of data.[5][6]

Q3: Under what conditions is deuterium exchange most likely to occur?

A3: Isotopic exchange is most frequently catalyzed by the presence of acidic or basic conditions.[5][7] Protic solvents (e.g., water, methanol, ethanol) can serve as a source of protons (H+) that can exchange with the deuterium atoms. Elevated temperatures can also accelerate the rate of exchange. While the deuterium atoms on the aromatic ring of this compound are generally stable, they can become susceptible to exchange under harsh pH or high-temperature conditions.[5]

Q4: How should I store this compound to ensure its isotopic stability?

A4: To maintain isotopic purity, this compound should be stored under the following conditions:

  • Solid Form: Store as a neat, solid material in a tightly sealed container at the recommended temperature, typically -20°C, protected from moisture and light.[1]

  • In Solution: If a stock solution is required, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Prepare fresh solutions when possible. For short-term storage of solutions, keep them at -20°C or -80°C. One user suggests preparing individual deuterated standard stock solutions in methanol and storing them at 4°C, though aprotic solvents are generally preferred to minimize risk.[8]

Q5: Which solvents should I use or avoid during my experiments?

A5:

  • Recommended Solvents: Anhydrous aprotic solvents are highly recommended. Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Dichloromethane (DCM).

  • Solvents to Use with Caution: Protic solvents like methanol, ethanol, and water can be sources of protons. If their use is unavoidable (e.g., in cell culture media or HPLC mobile phases), ensure the pH is maintained as close to neutral as possible and minimize the exposure time and temperature.

  • Solvents/Conditions to Avoid: Strongly acidic or basic aqueous solutions should be avoided as they can actively promote deuterium exchange.

Troubleshooting Guide

Problem 1: My LC-MS analysis shows unexpected peaks at m/z values corresponding to Sorafenib-d3, -d2, or -d1.

  • Potential Cause: Isotopic back-exchange has occurred, leading to a loss of deuterium atoms.

  • Troubleshooting Steps:

    • Review Sample Preparation: Were any protic solvents (water, methanol) or non-neutral pH buffers used to dissolve or dilute the this compound?

    • Check LC-MS Mobile Phase: Is the mobile phase acidic or basic? Prolonged exposure to a mobile phase with a high or low pH, especially in the autosampler, can cause on-column or in-vial exchange. Consider using a mobile phase closer to pH 7 if the chromatography allows.

    • Evaluate Storage Conditions: How was the stock solution stored and for how long? If stored in a protic solvent or at room temperature for an extended period, exchange is more likely.

    • Verify Solvent Purity: Ensure that any aprotic solvents used were anhydrous, as water contamination can be a source of protons.

Problem 2: The quantitative results from my assay using this compound as an internal standard are inconsistent.

  • Potential Cause: The internal standard's concentration is not stable due to deuterium exchange, leading to variable MS responses.

  • Troubleshooting Steps:

    • Perform a Stability Check: Analyze a freshly prepared standard solution of this compound and compare it to the aged solution used in the assay. Look for the appearance of lower mass isotopologues (d3, d2, etc.).

    • Optimize Sample Matrix: The biological matrix (e.g., plasma, serum) can have a pH that promotes exchange. Minimize the time the sample spends in the matrix before extraction and analysis.

    • Prepare Standards Freshly: If instability is confirmed, prepare the this compound working solutions fresh daily from a stock solution stored in an anhydrous aprotic solvent at -20°C or below.

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Stability

This protocol outlines a method to test the stability of this compound in various solvents and pH conditions.

1. Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Buffer solutions: pH 4.0, pH 7.0, pH 9.0

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

2. Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the following solvents in separate vials:

    • Vial A: Acetonitrile

    • Vial B: Methanol

    • Vial C: 50:50 Acetonitrile:Water (pH 7.0)

    • Vial D: 50:50 Acetonitrile:Water (pH 4.0)

    • Vial E: 50:50 Acetonitrile:Water (pH 9.0)

  • Incubation: Store the vials under the following conditions:

    • Set 1: 4°C

    • Set 2: 25°C (Room Temperature)

    • Set 3: 40°C

  • Time-Point Analysis: At specified time points (e.g., T=0, 2h, 8h, 24h, 48h), take an aliquot from each vial and analyze immediately by LC-MS.

  • LC-MS Analysis:

    • Use a suitable C18 column.

    • Employ a neutral mobile phase gradient (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) for analysis to prevent further on-column exchange.

    • Monitor the mass-to-charge ratio (m/z) for this compound and its potential back-exchange products (d3, d2, d1, d0).

  • Data Analysis: Calculate the percentage of each isotopologue at each time point by integrating the respective peak areas from the extracted ion chromatograms. The isotopic purity of d4 is calculated as: (Area_d4 / (Area_d4 + Area_d3 + Area_d2 + Area_d1 + Area_d0)) * 100%.

Data Presentation

Table 1: Hypothetical Isotopic Stability of this compound under Various Conditions
Solvent SystempHTemperature (°C)Time (hours)Isotopic Purity of d4 (%)
Anhydrous DMSON/A2548>99.5%
AcetonitrileN/A2548>99.5%
MethanolN/A254898.2%
50:50 ACN:H₂O7.0252499.1%
50:50 ACN:H₂O4.0252497.5%
50:50 ACN:H₂O9.0252494.3%
50:50 ACN:H₂O7.0402496.8%
50:50 ACN:H₂O9.0402485.1%

Visualizations

Deuterium_Exchange_Pathway cluster_0 Conditions Promoting Exchange Protic_Solvent Protic Solvent (e.g., H₂O, MeOH) Sorafenib_d3 Sorafenib-d3 (Exchanged Product) Protic_Solvent->Sorafenib_d3 NonNeutral_pH Acidic or Basic pH (H⁺ or OH⁻) NonNeutral_pH->Sorafenib_d3 High_Temp Elevated Temperature High_Temp->Sorafenib_d3 Sorafenib_d4 This compound (Isotopically Pure) Sorafenib_d4->Sorafenib_d3 H/D Exchange

Caption: Factors contributing to the isotopic exchange of this compound.

Experimental_Workflow start Start: Assess Stability prep_stock 1. Prepare 1 mg/mL Stock in Anhydrous DMSO start->prep_stock prep_test 2. Dilute into Test Solvents (ACN, MeOH, H₂O with Buffers) prep_stock->prep_test incubate 3. Incubate Samples (4°C, 25°C, 40°C) prep_test->incubate sample 4. Collect Aliquots at Time Points (0, 2, 8, 24h) incubate->sample analyze 5. Analyze by LC-MS sample->analyze quantify 6. Quantify Isotopologues (d4, d3, d2, d1, d0) analyze->quantify end End: Report Purity quantify->end

Caption: Workflow for assessing the isotopic stability of this compound.

Troubleshooting_Tree start Suspected Isotopic Exchange? check_ms Analyze sample by LC-MS. See unexpected masses (M-1, M-2, etc.)? start->check_ms review_prep Review Sample Preparation Protocol check_ms->review_prep Yes no_issue No mass shifts observed. Isotopic purity is stable. check_ms->no_issue No check_solvent Were protic solvents (H₂O, MeOH) used? review_prep->check_solvent check_ph Was pH acidic (<6) or basic (>8)? check_solvent->check_ph Yes end Continue Investigation check_solvent->end No check_storage Review Solution Storage. Temp > 4°C or long duration? check_ph->check_storage Yes check_ph->end No solution1 Root Cause Identified: Solvent/pH/Storage Conditions. ACTION: Use aprotic solvents, neutral pH, and fresh solutions. check_storage->solution1 Yes check_storage->end No

Caption: Troubleshooting decision tree for investigating isotopic exchange.

References

improving sensitivity for Sorafenib quantification using Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Sorafenib using its deuterated internal standard, Sorafenib-d4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalytical method development and sample analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve sensitive and reliable quantification of Sorafenib in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Sorafenib quantification?

Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. Here's why:

  • Compensates for Matrix Effects: this compound has nearly identical physicochemical properties to Sorafenib. This means it will experience similar ionization suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction of matrix-related signal variability.[1][2]

  • Corrects for Sample Preparation Variability: Any loss of analyte during sample extraction and processing will be mirrored by a proportional loss of this compound, ensuring the analyte-to-internal standard ratio remains constant and the final calculated concentration is accurate.

  • Improves Precision and Accuracy: By accounting for variations in sample handling and instrument response, this compound significantly improves the precision and accuracy of the quantification method.[3][4]

Q2: What are the typical mass transitions (MRM) for Sorafenib and this compound?

The most commonly used mass transitions for Sorafenib and a deuterated internal standard in positive electrospray ionization (ESI) mode are:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Sorafenib465.1252.0[5][6]
This compound469.0256.0[5][6]

Note: The exact m/z values may vary slightly depending on the instrument calibration and the specific deuteration pattern of the internal standard.

Q3: What are the key signaling pathways inhibited by Sorafenib?

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[7][8] The primary pathways include:

  • RAF/MEK/ERK Pathway: Sorafenib inhibits RAF kinases (C-RAF and B-RAF), which are central components of the MAPK/ERK signaling cascade that regulates cell division and survival.[8][9][10][11]

  • VEGFR Signaling Pathway: By targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Sorafenib blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][7][12][13]

  • PDGFR Signaling Pathway: Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) by Sorafenib also contributes to its anti-angiogenic effects and can inhibit tumor cell growth.[7][14][15]

Troubleshooting Guides

Issue 1: Low Sensitivity or Poor Signal Intensity

Symptom: The signal intensity for Sorafenib and/or this compound is low, even at higher concentrations, leading to a high limit of quantification (LLOQ).

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Mass Spectrometer Parameters Optimize ESI Source Conditions: Systematically tune the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizing and drying gas), to maximize the signal for Sorafenib and this compound.[16][17][18] A systematic Design of Experiments (DoE) approach can be efficient in finding the optimal settings.[17]
Optimize Collision Energy: Ensure the collision energy in the MRM transition is optimized to produce the most stable and intense product ion.
Inefficient Sample Extraction Evaluate Extraction Recovery: Determine the extraction recovery of Sorafenib and this compound. If recovery is low, consider alternative extraction methods such as solid-phase extraction (SPE) instead of protein precipitation (PPT) or liquid-liquid extraction (LLE) to improve cleanup and concentration.[1]
Matrix Effects (Ion Suppression) Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If co-elution with suppressive matrix components is observed, modify the chromatographic method to separate Sorafenib from these interferences.[1][2]
Improve Sample Cleanup: As with low recovery, a more rigorous sample cleanup method like SPE can help remove phospholipids and other endogenous components that cause ion suppression.[1]
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression.[1]
Poor Chromatographic Peak Shape Address Peak Tailing/Fronting: Poor peak shape leads to a lower peak height and reduced signal-to-noise. Refer to the "Chromatographic Issues" section below for troubleshooting peak shape problems.
Mobile Phase Composition Optimize Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency. Typically, 0.1% formic acid is used to promote protonation in positive ESI mode.[19]
Issue 2: Chromatographic Problems

Symptom: Experiencing peak tailing, peak splitting, or inconsistent retention times for Sorafenib and this compound.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Peak Tailing Secondary Interactions with Column: Residual silanols on the silica-based column can interact with basic compounds like Sorafenib, causing peak tailing. Ensure the mobile phase pH is sufficiently low (e.g., using formic acid) to keep Sorafenib protonated and minimize these interactions.[20]
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[20]
Contaminated Guard or Analytical Column: If the tailing develops over time, the column may be contaminated. Flush the column according to the manufacturer's instructions or replace the guard and/or analytical column.[21][22]
Peak Splitting Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and splitting. Ideally, the sample should be dissolved in a solvent that is as weak as or weaker than the mobile phase.[21][23]
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, resulting in split peaks. Reverse-flushing the column (if permissible by the manufacturer) may dislodge particulates from the frit. If a void is suspected, the column may need to be replaced.[20][23]
Retention Time Drifting Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mobile Phase Instability: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation.
Column Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.
Issue 3: Internal Standard (this compound) Related Problems

Symptom: Inconsistent area counts for this compound across a batch of samples or a poor correlation between the analyte and internal standard response.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Inaccurate Pipetting Verify Pipette Calibration and Technique: Ensure that the pipettes used for adding the internal standard are properly calibrated and that consistent pipetting technique is used.
Internal Standard Instability Assess Stability: Although deuterated standards are generally stable, it's good practice to evaluate the stability of this compound in the stock solution and in the final sample matrix under the storage and handling conditions of your experiment.[6] Potential issues can include back-exchange of deuterium atoms.[24][25]
Differential Matrix Effects Chromatographic Separation of IS: In rare cases, the deuterated internal standard may have a slightly different retention time than the native analyte. If this separation is significant and one of the peaks co-elutes with a region of strong ion suppression while the other does not, it can lead to inaccurate quantification. Adjusting the chromatography to ensure co-elution is crucial.[25]

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This is a common and straightforward method for extracting Sorafenib from plasma or serum.[3][4][5]

  • To 50 µL of plasma/serum sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, this compound (e.g., at 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Representative LC-MS/MS Conditions

The following table summarizes typical starting conditions for the analysis of Sorafenib. These should be optimized for your specific instrumentation and application.

ParameterTypical Condition
LC Column C18, e.g., 50 x 2.1 mm, <3 µm particle size[3][4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) to elute Sorafenib, then return to initial conditions for re-equilibration.
Column Temperature 30 - 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV[6]
Source Temperature 130 - 150°C[6]
Desolvation/Drying Gas Temp. 350 - 450°C[6]
Desolvation/Drying Gas Flow 600 - 800 L/hr[6]

Visualizations

Experimental Workflow for Sorafenib Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound in Acetonitrile plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject lc LC Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI+) lc->ms mrm MRM Detection Sorafenib: 465 -> 252 This compound: 469 -> 256 ms->mrm data Data Acquisition & Processing mrm->data G cluster_raf RAF/MEK/ERK Pathway cluster_vegfr VEGFR Pathway cluster_pdgfr PDGFR Pathway RAS RAS RAF RAF Kinases (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis2 Angiogenesis PDGFR->Angiogenesis2 Sorafenib Sorafenib Sorafenib->RAF Inhibition Sorafenib->VEGFR Inhibition Sorafenib->PDGFR Inhibition

References

dealing with co-eluting interferences with Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences encountered during the analysis of Sorafenib, with a particular focus on the internal standard, Sorafenib-d4.

Troubleshooting Guide

This section offers step-by-step guidance to resolve common issues with co-eluting interferences during LC-MS/MS analysis of Sorafenib.

Q1: I am observing a distorted or larger-than-expected peak for my internal standard, this compound. What are the initial steps to troubleshoot this issue?

When encountering a distorted peak for this compound, a systematic approach is necessary to identify and resolve the co-eluting interference.

Initial Troubleshooting Steps:

  • Visually Inspect the Peak Shape: Look for signs of co-elution such as peak fronting, tailing, or the appearance of a shoulder on the peak. A shoulder is a strong indicator of a co-eluting substance.[1]

  • Evaluate Chromatographic Resolution: Assess the separation between Sorafenib and this compound. While they are expected to co-elute, any unexpected broadening or splitting of the internal standard peak warrants investigation.

  • Check for Carryover: Inject a blank sample immediately after a high-concentration sample. The presence of a peak at the retention time of this compound in the blank run indicates carryover from the previous injection.[2]

  • Review Sample Preparation: Ensure that the sample preparation procedure, such as protein precipitation, is performed consistently and effectively to minimize matrix effects.[3][4]

G cluster_investigation Investigation start Distorted this compound Peak Observed peak_shape Inspect Peak Shape (Fronting, Tailing, Shoulder?) start->peak_shape resolution Evaluate Chromatographic Resolution peak_shape->resolution Symmetrical but broad coelution_suspected Co-elution Suspected peak_shape->coelution_suspected Asymmetry observed carryover Check for Carryover (Inject Blank) carryover->coelution_suspected Peak in blank sample_prep Review Sample Preparation (Consistent & Effective?) sample_prep->coelution_suspected Inconsistent results modify_lc Modify LC Method (Gradient, Column, Mobile Phase) coelution_suspected->modify_lc investigate_source Investigate Interference Source (Metabolites, Matrix) coelution_suspected->investigate_source

Figure 1: Initial troubleshooting workflow for a distorted this compound peak.

Q2: How can I identify the source of the co-eluting interference with this compound?

Identifying the interfering substance is critical for eliminating the co-elution. The source can be endogenous (from the biological matrix) or exogenous (introduced during sample handling).

Strategies for Identification:

  • Analyze Blank Matrix: Prepare and inject a blank matrix sample (e.g., plasma from a subject not dosed with Sorafenib) to determine if the interference is endogenous.

  • Investigate Metabolites: Sorafenib is metabolized in the body, and its metabolites can potentially co-elute with the internal standard. The primary metabolite is Sorafenib N-oxide.[5][6][7] Other metabolites have also been identified.[6][7]

  • Check for Cross-Isotope Contribution: At high concentrations, the natural isotopic abundance of Sorafenib (M+4) can contribute to the signal of this compound. Analyze a high-concentration Sorafenib standard without the internal standard to assess this.

  • Review Co-administered Medications: If the study involves co-administered drugs, consider the possibility of their interference.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of Sorafenib that could potentially interfere with this compound?

Sorafenib is primarily metabolized by CYP3A4-mediated oxidation and UGT1A9-mediated glucuronidation.[6][8][9] The main circulating metabolite is Sorafenib N-oxide (M2).[6][7]

Metabolite Metabolic Pathway Notes
Sorafenib N-oxide (M2) Oxidation (CYP3A4)Main circulating metabolite with similar potency to Sorafenib.[6][7][10]
Sorafenib Glucuronide (M7) Glucuronidation (UGT1A9)A significant metabolite excreted in urine.[7][9]
Demethylated Sorafenib (M4) DemethylationMinor metabolite.[6]
Oxidative Metabolite (M5) OxidationMinor metabolite.[6]

Q2: Can Sorafenib itself interfere with the this compound signal?

Yes, this is possible through two mechanisms:

  • Isotopic Contribution: The natural abundance of heavy isotopes in Sorafenib can lead to a small signal at the mass-to-charge ratio of this compound. This is more pronounced at high Sorafenib concentrations.

  • In-source Fragmentation: If the mass spectrometer source conditions are not optimized, Sorafenib could potentially fragment in a way that produces an ion with the same m/z as a this compound fragment.

Q3: What are the recommended LC-MS/MS parameters to minimize the risk of co-eluting interferences?

Several validated LC-MS/MS methods for Sorafenib analysis have been published. The key to minimizing interference is to achieve good chromatographic separation and use specific mass transitions.

Parameter Recommendation 1 Recommendation 2 Recommendation 3
LC Column Waters SymmetryShield RP8 (2.1 mm x 50 mm, 3.5 µm)[11][12]Waters X-Terra™ C18 (150 mm × 2.1 mm i.d., 3.5 μm)[13]Synergi Fusion RP (4 μm, 80 Å, 50 × 2.0 mm)[13]
Mobile Phase Acetonitrile/0.1% formic acid in water (65/35, v/v)[11][12]Acetonitrile/10 mM ammonium acetate with 0.1% formic acid (65:35, v/v)[13]Gradient elution with 10 mM ammonium acetate with 0.1% formic acid and methanol:isopropanol (90:10, v/v) with 0.1% formic acid[13]
Flow Rate 0.25 mL/min[11][12]0.2 mL/min[13]Not specified[13]
Ionization Mode ESI Positive[5][11]ESI Positive[13]ESI Positive[13]
MRM Transition (Sorafenib) m/z 464.9 → 252.0[11]m/z 465.1 > 252.0[5]Not specified
MRM Transition (this compound) m/z 469.0 → 259.0[11]Not specifiedNot specified
MRM Transition (Sorafenib N-oxide) Not specifiedm/z 481.0 > 286.0[5]Not specified

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Sorafenib in Human Plasma

This protocol is a synthesis of commonly used methods for the quantification of Sorafenib in human plasma.[5][11][12]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 0.5 mL of acetonitrile containing the internal standard (this compound).[11][12]

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: Waters Alliance 2695 separations module or equivalent.[14]

  • Column: Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm).[11][12]

  • Mobile Phase: Isocratic elution with Acetonitrile/0.1% Formic Acid in Water (65:35, v/v).[11][12]

  • Flow Rate: 0.25 mL/min.[11][12]

  • Column Temperature: 35 °C.[14]

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Waters Micromass Quattro micro API triple quadrupole mass spectrometer or equivalent.[14]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[5][11]

  • Capillary Voltage: 3.5 kV.[14]

  • Cone Voltage: 45.0 V.[14]

  • Source Temperature: 130 °C.[14]

  • Desolvation Temperature: 410 °C.[14]

  • Desolvation Gas Flow: 610 L/hr.[14]

  • Collision Energy: 33 eV for both Sorafenib and this compound.[14]

  • MRM Transitions:

    • Sorafenib: m/z 464.9 → 252.0[11]

    • This compound: m/z 469.0 → 259.0[11]

G Sorafenib Sorafenib CYP3A4 CYP3A4 (Oxidation) Sorafenib->CYP3A4 UGT1A9 UGT1A9 (Glucuronidation) Sorafenib->UGT1A9 N_Oxide Sorafenib N-oxide (M2) CYP3A4->N_Oxide Other Other Minor Metabolites (M1, M3, M4, M5) CYP3A4->Other Glucuronide Sorafenib Glucuronide (M7) UGT1A9->Glucuronide

Figure 2: Primary metabolic pathways of Sorafenib.

G cluster_systemic Systemic Issue cluster_specific Analyte-Specific Issue start Peak Shape Issue Identified is_it_all_peaks Does it affect all peaks? start->is_it_all_peaks check_column Check Column Integrity (Blockage, Voids) is_it_all_peaks->check_column Yes coelution Suspect Co-elution is_it_all_peaks->coelution No check_connections Check for Leaks and Bad Connections check_column->check_connections overload Check for Mass Overload (Dilute Sample) coelution->overload

Figure 3: Decision tree for troubleshooting peak shape issues.

References

Technical Support Center: Optimization of Mass Spectrometer Parameters for Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of Sorafenib-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for this compound?

A1: While specific transitions should be optimized for your instrument, a common starting point for Sorafenib is the transition of the protonated molecule [M+H]⁺. For Sorafenib, this is approximately m/z 464.9 → 252.0.[1][2][3] Given that this compound has four deuterium atoms, its molecular weight will be higher. The expected precursor ion for this compound would be [M+4+H]⁺. The product ion would depend on the location of the deuterium labels. A common internal standard is [2H3, 15N] Sorafenib, which uses the transition m/z 469.0 → 259.0.[2][3] For this compound, you should perform a precursor ion scan to confirm the exact m/z and then a product ion scan to identify the most intense and stable fragment ions.

Q2: What ionization mode is recommended for this compound analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is the recommended ionization method for the analysis of Sorafenib and its analogues.[1][2][3][4][5]

Q3: What are some common issues encountered during the analysis of this compound and how can I troubleshoot them?

A3: Please refer to the troubleshooting guide below for a detailed breakdown of common issues, their potential causes, and recommended solutions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Signal for this compound Incorrect MRM transitions selected.Perform a precursor ion scan to determine the correct m/z for the [M+H]⁺ of this compound. Follow this with a product ion scan to identify the most abundant and stable fragment ions.
Suboptimal ion source parameters (e.g., capillary voltage, source temperature, gas flows).Systematically optimize ion source parameters. A good starting point for source temperature is often near the boiling point of the solvent.
Inefficient ionization.Ensure the mobile phase is compatible with ESI positive mode. The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation.[1][2][3][5]
Sample degradation.Prepare fresh stock solutions and working standards. Store them at appropriate temperatures (e.g., -20°C) and protect from light.[3]
Poor Peak Shape (Tailing, Fronting, or Broadening) Inappropriate HPLC column or mobile phase.Use a C18 or RP8 column as they have been shown to provide good separation.[1][2][4] Ensure the mobile phase composition is optimal for the column and analyte. An isocratic elution with a mixture of acetonitrile and water with 0.1% formic acid is a common starting point.[1][2][3]
Column oven temperature is not optimal.Experiment with different column temperatures to improve peak shape. A typical starting point is room temperature or slightly elevated (e.g., 40°C).[6]
Sample overload.Reduce the injection volume or the concentration of the sample.
High Background Noise or Matrix Effects Inefficient sample preparation.A simple protein precipitation with acetonitrile is often sufficient for plasma samples.[1][2][3][4][7]
Contamination in the LC-MS system.Flush the system with an appropriate cleaning solution. Ensure high-purity solvents and reagents are used.[7]
Ion suppression or enhancement from matrix components.A post-column infusion experiment can help diagnose matrix effects.[4] If significant matrix effects are observed, consider using a more rigorous sample preparation method like solid-phase extraction (SPE).
Inconsistent Retention Time Unstable HPLC pump performance.Ensure the pump is properly primed and there are no leaks.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
Column degradation.Replace the column if it has been used extensively or shows signs of performance loss.

Experimental Protocols

Stock and Working Solution Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile/water (90/10, v/v).[3] Store this solution in a glass tube at -20°C.[3]

  • Working Solutions: Prepare serial dilutions of the stock solution to create working standards for calibration curves and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • To 50 µL of the plasma sample, add 0.5 mL of acetonitrile containing the internal standard (this compound).[2][3]

  • Vortex the mixture for a short period (e.g., 10 seconds).[4]

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for approximately 8 minutes at 4°C to precipitate proteins.[4]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[4]

HPLC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an HPLC-MS/MS method for Sorafenib analysis, which can be adapted for this compound.

ParameterTypical Value / Condition
HPLC System
ColumnWaters SymmetryShield RP8 (2.1 mm x 50 mm, 3.5 µm) or equivalent C18 column.[1][2][3]
Mobile PhaseIsocratic elution with Acetonitrile / 0.1% Formic Acid in Water (65:35, v/v).[1][2][3]
Flow Rate0.25 mL/min.[1][2][3]
Column TemperatureRoom Temperature.[2][3]
Injection Volume20 µL.[4]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive.[1][2][3]
MS ModeMultiple Reaction Monitoring (MRM).[1][2][3]
Capillary VoltageOptimize for your instrument (e.g., 3.6 kV).[8]
Source TemperatureOptimize for your instrument (e.g., 350°C).[8]
Desolvation Gas FlowOptimize for your instrument.
Cone Gas FlowOptimize for your instrument.
Collision GasArgon.
MRM Transitions
Sorafenibm/z 464.9 → 252.0.[1][2][3]
This compoundDetermine experimentally (Precursor ion scan followed by product ion scan).

Visualizations

Experimental Workflow for Parameter Optimization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ms_opt Mass Spectrometer Optimization cluster_lc_opt LC Method Development cluster_validation Method Validation prep_stock Prepare this compound Stock Solution prep_working Prepare Working Standards & QCs prep_stock->prep_working prep_sample Spike Blank Matrix prep_working->prep_sample infusion Direct Infusion of Standard prep_sample->infusion precursor_scan Precursor Ion Scan (Q1) infusion->precursor_scan product_scan Product Ion Scan (Q3) precursor_scan->product_scan optimize_ce Optimize Collision Energy (CE) product_scan->optimize_ce optimize_source Optimize Ion Source Parameters optimize_ce->optimize_source select_column Select HPLC Column optimize_source->select_column optimize_mobile_phase Optimize Mobile Phase select_column->optimize_mobile_phase optimize_gradient Develop Gradient/Isocratic Elution optimize_mobile_phase->optimize_gradient check_peak Evaluate Peak Shape & Retention Time optimize_gradient->check_peak calibration_curve Analyze Calibration Curve check_peak->calibration_curve run_qcs Analyze QC Samples calibration_curve->run_qcs assess_performance Assess Accuracy, Precision, Linearity run_qcs->assess_performance

Caption: Workflow for optimizing mass spectrometer and liquid chromatography parameters for this compound analysis.

Troubleshooting Logic for Low/No Signal

troubleshooting_low_signal rect_node rect_node start_node Low or No Signal? check_mrm MRM Transitions Correct? start_node->check_mrm check_source Ion Source Optimized? check_mrm->check_source Yes solution_mrm Action: Perform Precursor & Product Ion Scans check_mrm->solution_mrm No check_sample_prep Sample Prep Efficient? check_source->check_sample_prep Yes solution_source Action: Optimize Source Parameters (Voltage, Temp, Gas) check_source->solution_source No check_lc LC Conditions Okay? check_sample_prep->check_lc Yes solution_sample_prep Action: Check Extraction Recovery, Consider Alternative Prep check_sample_prep->solution_sample_prep No solution_lc Action: Verify Mobile Phase, Check for Leaks, Column Integrity check_lc->solution_lc No final_solution Signal Improved check_lc->final_solution Yes solution_mrm->final_solution solution_source->final_solution solution_sample_prep->final_solution solution_lc->final_solution

References

Validation & Comparative

cross-validation of Sorafenib assays using different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Internal Standards for Sorafenib Bioanalysis

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of targeted therapies like Sorafenib is paramount. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a comparative overview of different internal standards used in Sorafenib assays, supported by experimental data and protocols to aid researchers in selecting the most suitable IS for their specific needs.

The Role of Internal Standards in LC-MS/MS Assays

Internal standards are essential for correcting the potential loss of analyte during sample processing and for compensating for matrix effects in LC-MS/MS analysis. The most common types of internal standards are stable isotope-labeled (SIL) analogues of the analyte (e.g., deuterated Sorafenib) and structurally similar molecules (analogue IS). SIL internal standards are considered the gold standard as they share very similar physicochemical properties with the analyte, leading to co-elution and similar ionization efficiency, which helps to accurately correct for matrix effects and variability in extraction.[1][2] Analogue internal standards, while more readily available and cost-effective, may not perfectly mimic the analyte's behavior.

Comparison of Internal Standards for Sorafenib Quantification

Several internal standards have been employed for the quantification of Sorafenib in biological matrices. The most frequently cited is the stable isotope-labeled Sorafenib, specifically deuterated forms such as [2H3, 15N]Sorafenib or [2H3, 13C]Sorafenib.[3][4] Other non-isotopic internal standards that have been utilized include Lapatinib, Tamoxifen citrate, Erlotinib, and Gilteritinib.[5][6][7][8]

The following tables summarize the performance of Sorafenib assays using different internal standards, based on data from various published studies.

Table 1: Assay Performance with Stable Isotope-Labeled Internal Standards

Parameter[2H3, 15N]Sorafenib[3][2H3, 13C]Sorafenib[4]
Linearity Range (ng/mL) 5 - 2000Not explicitly stated, but QCs ranged from low to high concentrations
Lower Limit of Quantification (LLOQ) (ng/mL) 5Not explicitly stated
Accuracy (%) 92.86 - 99.88< 5.3% deviation from nominal
Precision (% RSD) 1.19 - 4.53< 6.9%
Recovery (%) Not explicitly stated80.5 - 95.3
Matrix Effect Determined by comparison to pure solventNot explicitly stated

Table 2: Assay Performance with Analogue Internal Standards

ParameterLapatinib[6]Erlotinib[7]Gilteritinib[8]
Linearity Range (ng/mL) 0.1 - 20 µg/mL (100 - 20,000 ng/mL)7 - 20004 - 1000 (for a mix of analytes)
Lower Limit of Quantification (LLOQ) (ng/mL) 10074
Accuracy (%) Within ±15% (as per FDA/EMA guidelines)-8.3 to 9.1 (Inter-day %Er)Within ±15% (for intra-day and inter-day)
Precision (% RSD) < 3% (Inter- and intra-day CV)6.1 to 9.8 (Inter-day)4.0 to 11.1 (Inter-day CV)
Recovery (%) > 99%Not explicitly stated75.6 - 94.4
Matrix Effect Not explicitly statedInvestigatedInvestigated

Based on the presented data, assays employing stable isotope-labeled internal standards generally exhibit excellent accuracy and precision. The use of an analogue internal standard can also yield validated methods that meet regulatory requirements, as demonstrated by the data for Lapatinib, Erlotinib, and Gilteritinib. The choice between a SIL-IS and an analogue IS may depend on factors such as cost, availability, and the specific requirements of the study.

Experimental Protocols

Below are generalized experimental methodologies for Sorafenib assays cited in this guide. Researchers should refer to the specific publications for detailed protocols.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Sorafenib from plasma is protein precipitation.

  • To a small volume of plasma sample (e.g., 50 µL or 100 µL), add a larger volume of a precipitating agent such as acetonitrile.[3][5]

  • The precipitating agent should contain the internal standard at a known concentration.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic and mass spectrometric conditions are optimized to achieve sensitive and selective detection of Sorafenib and the internal standard.

  • Chromatographic Column: A reverse-phase C18 column is frequently used for separation.[5][7]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.[3][5] Elution can be isocratic or gradient.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Sorafenib and the internal standard.[3][9]

Table 3: Example MRM Transitions for Sorafenib and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Sorafenib464.9252.0[3]
[2H3, 15N]Sorafenib469.0259.0[3]
[2H3, 13C]Sorafenib469.0256.0[4]
Erlotinib (IS)394.0278.0[7]

Visualizing the Workflow and Comparison Logic

The following diagrams illustrate the typical experimental workflow for a Sorafenib LC-MS/MS assay and the logical framework for comparing the performance of different internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., Deuterated Sorafenib) Plasma->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification (Peak Area Ratios) Detection->Quantification Results Concentration Results Quantification->Results

Fig. 1: Experimental Workflow for Sorafenib Assay

comparison_logic cluster_IS_types Internal Standard Types cluster_performance_metrics Performance Metrics cluster_decision Decision SIL_IS Stable Isotope-Labeled IS (e.g., [2H3, 15N]Sorafenib) Accuracy Accuracy SIL_IS->Accuracy Precision Precision SIL_IS->Precision Linearity Linearity SIL_IS->Linearity LLOQ LLOQ SIL_IS->LLOQ Recovery Recovery SIL_IS->Recovery Matrix_Effect Matrix Effect SIL_IS->Matrix_Effect Analogue_IS Analogue IS (e.g., Lapatinib, Erlotinib) Analogue_IS->Accuracy Analogue_IS->Precision Analogue_IS->Linearity Analogue_IS->LLOQ Analogue_IS->Recovery Analogue_IS->Matrix_Effect Optimal_IS Optimal Internal Standard Selection Accuracy->Optimal_IS Precision->Optimal_IS Linearity->Optimal_IS LLOQ->Optimal_IS Recovery->Optimal_IS Matrix_Effect->Optimal_IS

Fig. 2: Logic for Comparing Internal Standards

References

A Comparative Guide to the Bioanalytical Assessment of Sorafenib: Linearity and Range Evaluation Using Sorafenib-d4 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, precise quantification of therapeutic agents like Sorafenib is paramount for ensuring optimal dosing and patient safety. This guide provides a comprehensive comparison of bioanalytical methods for the linearity and range assessment of Sorafenib, with a particular focus on the use of its deuterated internal standard, Sorafenib-d4. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methodologies.

Quantitative Performance of Sorafenib Bioanalytical Methods

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of various methods for Sorafenib quantification.

Analytical MethodInternal Standard (IS)MatrixLinearity Range (ng/mL)Correlation Coefficient (r or r²)LLOQ (ng/mL)
LC-MS/MS This compound ([²H₃, ¹⁵N] Sorafenib) Human Plasma 5 - 2000 >0.99 5
LC-MS/MS[²H₃ ¹³C]-SorafenibHuman Plasma50 - 10,000Linear50
LC-MS/MSNot SpecifiedHuman Plasma500 - 20,000>0.998500[1]
LC-MS/MS[²H₃ ¹⁵N] sorafenibHuman Plasma7.3 - 7260>0.967.3[2]
LC-MS/MSRegorafenib-d3Human Plasma50 - 8000≥0.99850
HPLC-UV Lapatinib Human Plasma 100 - 20,000 (0.1 - 20 µg/mL) Linear 100 [3]
HPLC-UVPiroxicamPlasma10 - 5000Not Specified10[2]
RP-HPLCNot SpecifiedTablet Formulation20,000 - 120,000 (20 - 120 µg/mL)0.99982330[4]
UFLC-UVNot SpecifiedHuman Plasma5000 - 25,000 (5 - 25 µg/mL)0.9942Not Specified[5]

As evidenced by the data, methods employing a deuterated internal standard like this compound in conjunction with LC-MS/MS detection consistently offer a wide linear range and low limits of quantification, making them highly suitable for pharmacokinetic studies where plasma concentrations can vary significantly.

Detailed Experimental Protocols

A clear and reproducible experimental protocol is the cornerstone of any reliable bioanalytical method. Below are detailed methodologies for the quantification of Sorafenib using LC-MS/MS with a deuterated internal standard, a widely accepted and robust approach.

I. LC-MS/MS Method with this compound Internal Standard

This protocol is a composite representation based on common practices in the field for the sensitive and selective quantification of Sorafenib in human plasma.[6][7]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add 100 µL of an internal standard working solution (e.g., this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A reverse-phase C18 column (e.g., Waters SymmetryShield RP8, 2.1 × 50 mm, 3.5 µm) is commonly used.[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution containing a modifier like formic acid (e.g., 0.1% formic acid in water).[6] A typical composition is 65:35 (v/v) acetonitrile:0.1% formic acid in water.[6]

  • Flow Rate: A flow rate of 0.25 mL/min is often employed.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for Sorafenib.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sorafenib: m/z 464.9 → 252.0[6]

    • This compound (or similar deuterated IS): A specific transition for the deuterated standard is monitored, for example, m/z 469.0 → 256.0 for [²H₃, ¹⁵N] Sorafenib.[6]

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Sorafenib.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Sorafenib to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of Sorafenib in the unknown samples by interpolation from the calibration curve.

Visualizing the Experimental Workflow

A clear visual representation of the experimental process can aid in understanding the logical flow and key stages of the bioanalytical method. The following diagram, generated using the DOT language, illustrates a typical workflow for the linearity and range assessment of Sorafenib.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation start Start: Blank Plasma spike Spike with Sorafenib & this compound start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject Transfer for Analysis separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate Acquire Data ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve assess Assess Linearity & Range curve->assess

Caption: Workflow for Linearity and Range Assessment of Sorafenib.

This guide provides a foundational understanding of the bioanalytical methods for Sorafenib quantification. The use of a deuterated internal standard such as this compound with LC-MS/MS is a robust and sensitive approach, offering a wide linear range suitable for clinical and research applications. The provided protocol and workflow diagram serve as practical resources for laboratory professionals.

References

The Gold Standard for Sorafenib Bioanalysis: A Comparative Guide to Accuracy and Precision Using Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the multi-kinase inhibitor Sorafenib, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of using the stable isotope-labeled internal standard, Sorafenib-d4, against alternative approaches.

The quantification of Sorafenib in biological matrices, predominantly human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity. Within this methodology, the use of an internal standard (IS) is critical to correct for variations in sample preparation and instrument response. This guide delves into the experimental data to demonstrate why a stable isotope-labeled internal standard like this compound is the benchmark for accuracy and precision.

Superior Accuracy and Precision with this compound

The use of a stable isotope-labeled internal standard, such as this compound or other deuterated variants like [2H3, 15N]Sorafenib, is the gold standard for bioanalytical assays. This is because its physicochemical properties are nearly identical to the analyte, Sorafenib. Consequently, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, leading to highly effective correction and thus, more accurate and precise results.

In contrast, methods employing a structurally analogous internal standard, while a viable alternative, may exhibit different extraction recovery and ionization responses compared to Sorafenib, potentially compromising the accuracy and precision of the measurement.

The following tables summarize the performance characteristics of LC-MS/MS methods for Sorafenib quantification using either a deuterated internal standard or a structural analog.

Table 1: Performance of Sorafenib Quantification using Deuterated Internal Standard (this compound or similar)
Linearity Range (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)LLOQ (ng/mL)Internal StandardReference
5 - 200092.86 - 99.881.19 - 4.531.19 - 4.535[2H3, 15N]Sorafenib[1][2][3]
50 - 10,000< 5.3 (as % deviation)< 6.9< 6.950[2H3, 13C]-Sorafenib[4]
7.3 - 7260< 15< 15< 157.3[2H3, 15N]Sorafenib[4]
50 - 800089.4 - 108.8≤ 7.2≤ 7.250Not Specified Deuterated[5]
Table 2: Performance of Sorafenib Quantification using Structural Analog as Internal Standard
Linearity Range (ng/mL)Accuracy (%RSD)Intra-day Precision (%Er)Inter-day Precision (%Er)LLOQ (ng/mL)Internal StandardReference
7 - 2000< 10< 15< 157Erlotinib[6]
25 - 1000< 15 (%RSD)< 15 (%RSD)< 15 (%RSD)26Meloxicam[7]

The data clearly indicates that methods employing a deuterated internal standard consistently achieve high levels of accuracy and precision, with coefficients of variation (%CV) often below 7%. While methods with structural analogs also meet regulatory acceptance criteria (typically ±15%), the overall performance in terms of tighter precision is generally observed with the use of a stable isotope-labeled internal standard.

Experimental Protocols

Key Experiment: Quantification of Sorafenib in Human Plasma using LC-MS/MS with this compound as Internal Standard

This section details a representative experimental protocol for the accurate and precise measurement of Sorafenib in human plasma.

1. Sample Preparation:

  • A simple protein precipitation method is commonly employed.

  • To 50 µL of human plasma, 0.5 mL of acetonitrile containing the internal standard ([2H3, 15N]Sorafenib) is added.[1][2][3]

  • The mixture is vortexed to precipitate proteins.

  • Following centrifugation, the supernatant is transferred for analysis.

2. Liquid Chromatography:

  • Column: A reverse-phase C18 or RP8 column is typically used for chromatographic separation (e.g., Waters SymmetryShield RP8, 2.1x50 mm, 3.5 µm).[1][2][3]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous component with a modifier like formic acid is common (e.g., acetonitrile/0.1% formic acid in water: 65/35 v/v).[1][2][3]

  • Flow Rate: A flow rate of 0.25 mL/min is often utilized.[1][2][3]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Sorafenib: m/z 464.9 → 252.0[1][2][3]

    • [2H3, 15N]Sorafenib (IS): m/z 469.0 → 259.0[1][2][3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Sorafenib/Sorafenib-d4) ms->ratio quantify Quantify Sorafenib Concentration ratio->quantify

Caption: Experimental workflow for Sorafenib quantification using this compound.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process Sorafenib Sorafenib Extraction Extraction Variability Sorafenib->Extraction Ionization Ionization Fluctuation Sorafenib->Ionization Matrix Matrix Effects Sorafenib->Matrix Correction Ratio-based Correction Sorafenib->Correction Sorafenib_d4 This compound Sorafenib_d4->Extraction Sorafenib_d4->Ionization Sorafenib_d4->Matrix Sorafenib_d4->Correction Extraction->Sorafenib Extraction->Sorafenib_d4 Ionization->Sorafenib Ionization->Sorafenib_d4 Matrix->Sorafenib Matrix->Sorafenib_d4 Result Accurate & Precise Quantification Correction->Result

Caption: Advantage of this compound for mitigating analytical variability.

References

The Analytical Challenge: Accurately Quantifying Sorafenib in the Presence of its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers in Drug Development

The accurate quantification of the multi-kinase inhibitor Sorafenib is a critical aspect of therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal dosing and patient safety. However, the in-vivo biotransformation of Sorafenib into various metabolites, particularly the pharmacologically active Sorafenib N-oxide, presents a significant analytical challenge. This guide provides a comparative overview of bioanalytical methods, focusing on the impact of metabolites on Sorafenib quantification and offering insights into best practices for achieving reliable and accurate results.

The Metabolic Landscape of Sorafenib

Sorafenib undergoes extensive metabolism primarily in the liver. The main metabolic pathways are oxidation mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation facilitated by UDP glucuronosyltransferase 1A9 (UGT1A9)[1][2]. This metabolic activity gives rise to several metabolites, with Sorafenib N-oxide being the most prominent and pharmacologically active, exhibiting potency similar to the parent drug[1][3]. Other identified metabolites include M1, M3, M4, and M5, which are also products of CYP3A4-mediated metabolism[2][4]. The presence of these structurally similar compounds can lead to analytical interference, necessitating the use of highly selective and specific quantification methods.

cluster_metabolism Hepatic Metabolism Sorafenib Sorafenib CYP3A4 CYP3A4 Sorafenib->CYP3A4 Oxidation UGT1A9 UGT1A9 Sorafenib->UGT1A9 Glucuronidation Metabolites Metabolites Excretion Excretion Metabolites->Excretion CYP3A4->Metabolites Sorafenib N-oxide (M2) M1, M3, M4, M5 UGT1A9->Metabolites Sorafenib-glucuronide (M7)

Figure 1: Simplified metabolic pathway of Sorafenib.

Comparative Analysis of Quantification Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the simultaneous quantification of Sorafenib and its metabolites in biological matrices due to its high sensitivity, selectivity, and throughput.[5][6][7] Various LC-MS/MS methods have been developed and validated, each with its own set of experimental parameters and performance characteristics.

Quantitative Performance of LC-MS/MS Methods

The following table summarizes the key quantitative parameters from several published LC-MS/MS methods for the analysis of Sorafenib and its primary metabolite, Sorafenib N-oxide.

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Sorafenib Human Plasma50 - 10,00050< 6.9< 6.9< 5.3
Sorafenib N-oxide Human Plasma10 - 2,50010< 6.9< 6.9< 5.3
Sorafenib Rat Plasma4 - 1,00042.5 - 6.64.0 - 11.1within ±15[5][8]
Sorafenib N-oxide Rat Plasma4 - 1,00042.5 - 6.64.0 - 11.1within ±15[5][8]
Sorafenib Human Plasma50 - 8,00050≤ 7.2≤ 7.289.4 - 108.8[7]
Sorafenib N-oxide Human Plasma30 - 4,00030≤ 7.2≤ 7.289.4 - 108.8[7]
Sorafenib Human Plasma0.25 - 2000.25< 7.63< 7.6394.25 - 109.45[9]
Sorafenib N-oxide Human Plasma0.10 - 1250.10< 7.63< 7.6394.25 - 109.45[9]

As evidenced by the data, the lower limit of quantification (LLOQ) and linearity ranges can vary significantly between methods, highlighting the importance of selecting an assay that is fit-for-purpose for the specific research question. For instance, studies investigating low-dose pharmacokinetics would require a method with a lower LLOQ.

Recommended Experimental Protocols

To ensure the accurate and reproducible quantification of Sorafenib and its metabolites, a well-defined and validated experimental protocol is paramount. Below is a generalized protocol based on commonly employed techniques.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is often sufficient for extracting Sorafenib and its metabolites from plasma samples.[3][7][8]

  • Aliquot Plasma: Transfer a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.[3]

  • Add Internal Standard (IS): Spike the plasma sample with a working solution of an appropriate internal standard (e.g., isotopically labeled Sorafenib) to correct for matrix effects and variations in extraction efficiency.[3]

  • Precipitate Proteins: Add a precipitating agent, typically acetonitrile, at a ratio of at least 3:1 (v/v) to the plasma sample.[3][8]

  • Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Start Plasma Sample IS Add Internal Standard Start->IS Precipitation Add Acetonitrile (Protein Precipitation) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Figure 2: Typical workflow for plasma sample preparation.
Liquid Chromatography

Chromatographic separation is crucial to resolve Sorafenib from its metabolites and other endogenous plasma components, thereby minimizing ion suppression or enhancement in the mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used for the separation.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[5][6][7]

  • Flow Rate: Flow rates are generally in the range of 0.2 to 1.2 mL/min.[6][10]

  • Run Time: The total run time for the analysis is usually kept short, often under 10 minutes, to allow for high-throughput analysis.[3][7]

Tandem Mass Spectrometry

Detection and quantification are performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for Sorafenib and its metabolites.[3]

  • MRM Transitions: Specific precursor and product ion pairs are selected for each compound to ensure specificity. For example:

    • Sorafenib: m/z 465.1 → 252.0[3]

    • Sorafenib N-oxide: m/z 481.0 → 286.0[3]

Conclusion and Recommendations

The accurate quantification of Sorafenib is intrinsically linked to the ability of the analytical method to differentiate it from its metabolites, particularly the active Sorafenib N-oxide. LC-MS/MS has proven to be the most robust and reliable platform for this purpose. When developing or selecting a bioanalytical method, researchers should prioritize:

  • Chromatographic Resolution: Ensure baseline separation of Sorafenib from its key metabolites to avoid isobaric interference.

  • Method Validation: A thorough validation according to regulatory guidelines (e.g., FDA or EMA) is essential to demonstrate the method's accuracy, precision, selectivity, and stability.[6][7]

  • Use of an Appropriate Internal Standard: An isotopically labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.[3]

By carefully considering these factors and adopting a well-validated LC-MS/MS method, researchers can confidently and accurately assess the impact of metabolites on Sorafenib quantification, leading to a better understanding of its pharmacology and improved clinical outcomes.

References

A Comparative Analysis of LC-MS/MS Platforms for Sorafenib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Platform for Bioanalysis

In the landscape of targeted cancer therapy, the precise quantification of therapeutic agents like Sorafenib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this bioanalytical challenge, offering unparalleled sensitivity and specificity. This guide provides a comparative analysis of different LC-MS/MS methodologies for Sorafenib quantification, supported by experimental data from published studies, to aid researchers in selecting the most suitable platform for their needs.

Performance Comparison of LC-MS/MS Methods

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the determination of Sorafenib in human plasma. The data is compiled from multiple studies and showcases the capabilities of different instrumentations and analytical approaches.

ParameterMethod 1 (Waters Platform)Method 2 (SCIEX Platform)Method 3 (Waters Platform)
Mass Spectrometer Waters Micromass Quattro micro APIAPI 4000QTNot Specified
Linearity Range (ng/mL) 5 - 2000[1][2][3]50 - 8000[4]7.3 - 7260[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[1][2][3]50[4]7.3[5]
Intra-day Precision (%CV) < 4.53[1][2][3]≤ 7.2[4]< 15[5]
Inter-day Precision (%CV) < 4.53[1][2][3]≤ 7.2[4]< 15[5]
Accuracy (%) 92.86 - 99.88[1][2][3]89.4 - 108.8[4]Within ±15% of nominal
Recovery (%) >99 (Sorafenib)[6]≥85.5[4]Not Reported
Sample Preparation Protein Precipitation[1][2][3]Protein Precipitation[4]Protein Precipitation[5][6]
Internal Standard [2H3, 15N] Sorafenib[1][2][3]Not Specified[2H3, 15N] Sorafenib[5][6]
Run Time (min) 4[1]7[4]6[5][6]

Experimental Protocols

The methodologies employed across different studies share common principles but vary in specific reagents and parameters. Below are detailed protocols representative of the methods summarized above.

Method 1: Based on a Waters LC-MS/MS Platform[1][2][3]
  • Sample Preparation: To 50 µL of human plasma, 0.5 mL of acetonitrile containing the internal standard ([2H3, 15N] Sorafenib) is added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Chromatography:

    • LC System: Waters® 2695 Alliance separation module.

    • Column: Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (65:35, v/v).

    • Flow Rate: 0.25 mL/min.

  • Mass Spectrometry:

    • Mass Spectrometer: Waters® Micromass Quattro micro API triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sorafenib: m/z 464.9 → 252.0.[1][3]

      • Internal Standard: m/z 469.0 → 259.0.[3]

Method 2: Based on a SCIEX LC-MS/MS Platform[4]
  • Sample Preparation: A simple protein precipitation method is used, requiring only 5 µL of patient plasma.[4]

  • Chromatography:

    • Column: Synergi Fusion RP (4 µm, 80 Å, 50 x 2.0 mm).[4]

    • Mobile Phase: Gradient elution with Mobile Phase A (10 mM ammonium acetate with 0.1% formic acid) and Mobile Phase B (methanol:isopropanol (90:10, v/v) containing 0.1% formic acid).[4]

  • Mass Spectrometry:

    • Mass Spectrometer: API 4000QT triple quadrupole mass spectrometer.[4]

    • Ionization Mode: Electrospray ionization in negative mode (ESI-).[4]

    • Detection: Two MRM transitions are monitored for each analyte for quantification and confirmation.[4]

Method 3: General Validated Method[5][6]
  • Sample Preparation: A single protein precipitation step is performed by adding 0.5 mL of acetonitrile to 0.1 mL of plasma.[5][6]

  • Chromatography:

    • Column: Waters X-Terra™ C18 (150 mm × 2.1 mm i.d., 3.5 μm).[5][6]

    • Mobile Phase: Acetonitrile/10 mM ammonium acetate (65:35, v/v) containing 0.1% formic acid, with an isocratic flow.[5][6]

    • Flow Rate: 0.2 mL/min.[5][6]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[5]

    • Detection: Tandem mass spectrometry.[5]

Visualizing the Workflow

A generalized workflow for the LC-MS/MS analysis of Sorafenib is depicted below. This process includes sample preparation, chromatographic separation, and mass spectrometric detection.

Sorafenib_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Injection MS Tandem Mass Spectrometry (Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Data Acquisition Sorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Raf Raf Kinases (B-Raf, C-Raf) VEGFR->Raf PDGFR PDGFR PDGFR->Raf cKIT c-KIT cKIT->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Angiogenesis) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->cKIT Sorafenib->Raf

References

Navigating the Matrix: A Comparative Guide to Sorafenib Bioanalysis and Method Transfer Utilizing Sorafenib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Sorafenib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comprehensive comparison of established bioanalytical methods for Sorafenib and outlines a detailed protocol for the successful transfer of these methods using Sorafenib-d4 as an internal standard, ensuring data integrity and consistency across different laboratory settings.

The development of robust and reliable bioanalytical methods is a critical component of drug development. Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, requires precise measurement in complex biological fluids like plasma.[1][2] This guide delves into the common methodologies employed for Sorafenib bioanalysis, with a special focus on the gold standard, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and provides a roadmap for transferring a validated method to a new laboratory or instrument.

Comparative Bioanalytical Methods

A variety of analytical techniques have been employed for the quantification of Sorafenib. The two most prominent methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and LC-MS/MS. While HPLC-UV offers a cost-effective solution, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for bioanalysis where low detection limits are crucial.[3]

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation by chromatography and quantification by UV absorbance.Separation by chromatography and quantification by mass-to-charge ratio.
Internal Standard Lapatinib, Prednisolone[4][5]This compound, [2H3, 15N] Sorafenib[6][7]
Linearity Range 0.1 - 20 µg/mL[4][8]5 - 2000 ng/mL, 7.3 - 7260 ng/mL[6][7]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL (100 ng/mL)[4][8]5 ng/mL, 7.3 ng/mL[6][7]
Accuracy Inter- and intra-day CVs <3%[4][8]92.86% to 99.88%[6]
Precision Inter- and intra-day CVs <3%[4][8]1.19% to 4.53%[6]
Sample Preparation Protein precipitation, Liquid-liquid extraction[4][8]Protein precipitation[6][7][9][10]
Advantages Cost-effective, widely available.High sensitivity, high specificity, requires smaller sample volume.[6][11]
Disadvantages Lower sensitivity, potential for interference.Higher equipment cost and complexity.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Sorafenib Bioanalysis.

Method Transfer Protocol for Sorafenib Bioanalysis using LC-MS/MS

Transferring a validated analytical method from one laboratory (the originating lab) to another (the receiving lab) is a critical process to ensure consistent and reliable results. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for variability in sample processing and instrument response.

Experimental Protocol

This protocol outlines the key steps for transferring a validated LC-MS/MS method for the quantification of Sorafenib in human plasma using this compound as the internal standard.

1. Materials and Reagents:

  • Sorafenib reference standard

  • This compound internal standard (IS)

  • Control human plasma (drug-free)

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Deionized water

2. Stock and Working Solutions Preparation:

  • Prepare primary stock solutions of Sorafenib and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Sorafenib by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Prepare a working solution of this compound (e.g., 50 ng/mL) in acetonitrile.[10]

3. Sample Preparation (Protein Precipitation): [6][7][9][10]

  • To 50 µL of plasma sample, add 150 µL of the this compound working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[10]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., Waters SymmetryShield RP8, 2.1 mm x 50 mm, 3.5 µm)[6]
Mobile Phase A: 0.1% Formic acid in water, B: Acetonitrile[6][9]
Gradient Isocratic or gradient elution (e.g., 65:35 v/v Acetonitrile:0.1% Formic acid in water)[6][8]
Flow Rate 0.25 mL/min[6]
Injection Volume 2-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[6]
MRM Transitions Sorafenib: m/z 464.9 → 252.0, this compound (or similar deuterated IS): m/z 469.0 → 259.0[6]

Table 2: Example LC-MS/MS Parameters for Sorafenib Analysis.

5. Method Transfer Validation:

The receiving laboratory must perform a partial validation of the method to demonstrate its performance. This typically includes:

  • Calibration Curve: Analyze a set of calibration standards in the control matrix to demonstrate linearity over the expected concentration range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=6) on three separate days to assess intra- and inter-day accuracy and precision. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.[9]

  • Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of Sorafenib and the IS.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS.

  • Stability: Confirm the stability of the analyte in the matrix under expected storage and processing conditions (e.g., freeze-thaw, short-term benchtop).[9]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the key workflows.

cluster_originating Originating Lab cluster_transfer Method Transfer cluster_receiving Receiving Lab Orig_Validation Full Method Validation Protocol Transfer Protocol & SOP Orig_Validation->Protocol Training Analyst Training Protocol->Training Rec_Partial_Validation Partial Method Validation (Accuracy, Precision, Selectivity) Training->Rec_Partial_Validation Rec_Analysis Routine Sample Analysis Rec_Partial_Validation->Rec_Analysis

Caption: High-level overview of the method transfer process.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add this compound in Acetonitrile (150 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Detailed workflow for sample preparation and analysis.

Caption: Chemical structures of Sorafenib and its deuterated internal standard.

Conclusion

The successful bioanalysis of Sorafenib relies on the selection of an appropriate analytical method and its rigorous validation. For quantitative analysis in biological matrices, LC-MS/MS with a stable isotope-labeled internal standard like this compound offers the best performance in terms of sensitivity and specificity. A well-documented method transfer protocol, including partial validation at the receiving site, is essential to ensure data consistency and reliability across different laboratories, ultimately contributing to the successful development and clinical use of Sorafenib.

References

Evaluating the Robustness of a Sorafenib Assay with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of Sorafenib, a multi-kinase inhibitor used in cancer therapy, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The robustness of the analytical method ensures that routine use and minor variations in experimental conditions do not adversely affect the quality of the results. This guide provides a comprehensive evaluation of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Sorafenib using a stable isotope-labeled internal standard, such as Sorafenib-d4.

Performance Comparison of Validated Sorafenib Assays

The use of a stable isotope-labeled internal standard (IS), like this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. Several studies have validated robust LC-MS/MS methods for Sorafenib quantification in human plasma utilizing such internal standards.[1][2][3] The performance characteristics of these assays are summarized below.

ParameterMethod 1Method 2Method 3
Internal Standard [2H3, 15N] Sorafenib[2H3 13C]-SorafenibErlotinib
Linearity Range (ng/mL) 5 - 2000[1][3]50 - 10,0007 - 2000
Intra-day Precision (%RSD) 1.19 - 4.53[1][3]< 6.9[2][4]< 10
Inter-day Precision (%RSD) Not Reported< 6.9[2][4]< 10
Accuracy (%) 92.86 - 99.88[1][3]< 5.3% deviation from nominalWithin 15%
Recovery (%) Not Reported80.5 - 95.3[2]Not Reported
Lower Limit of Quantification (LLOQ) (ng/mL) 5[1]50[4]7

Table 1: Comparison of Performance Characteristics of Validated Sorafenib LC-MS/MS Assays.

Experimental Protocol: Robustness Evaluation of a Sorafenib Assay

The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following protocol outlines the key experiments to evaluate the robustness of a Sorafenib assay using this compound as an internal standard.

Objective: To assess the reliability of the Sorafenib quantification method under minor variations in experimental conditions.

Materials:

  • Sorafenib reference standard

  • This compound internal standard

  • Blank human plasma

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Preparation of Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples of Sorafenib in blank human plasma.

  • Introduction of Method Variations: Deliberately introduce small variations to the standard operating procedure. Analyze the QC samples under each of the following modified conditions (one variation at a time):

    • Mobile Phase Composition: Vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase by ±2%.

    • Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.

    • Column Temperature: Change the column temperature by ±5°C.

    • Flow Rate: Alter the flow rate of the mobile phase by ±5%.

    • Sample Extraction: Introduce minor variations in the protein precipitation step, such as vortexing time (±30 seconds) or centrifugation speed (±10%).

  • Data Analysis:

    • Calculate the concentration of Sorafenib in the QC samples for each of the modified conditions.

    • Determine the precision (%RSD) and accuracy (% bias) for each set of conditions.

    • Compare the results obtained under the modified conditions to the results from the standard (unmodified) method.

Acceptance Criteria: The method is considered robust if the precision (%RSD) is ≤15% and the accuracy is within ±15% of the nominal concentration for all tested variations.

Experimental Workflow for Robustness Evaluation

The following diagram illustrates the logical flow of the robustness evaluation process.

Robustness_Evaluation_Workflow cluster_prep Preparation cluster_analysis Analysis with Variations cluster_data Data Evaluation cluster_conclusion Conclusion Prep_QC Prepare QC Samples (Low, Mid, High) Standard_Method Analyze QCs with Standard Method Prep_QC->Standard_Method Vary_Mobile_Phase Vary Mobile Phase Composition (±2%) Prep_QC->Vary_Mobile_Phase Vary_pH Vary Mobile Phase pH (±0.2) Prep_QC->Vary_pH Vary_Temp Vary Column Temperature (±5°C) Prep_QC->Vary_Temp Vary_Flow Vary Flow Rate (±5%) Prep_QC->Vary_Flow Calc_Conc Calculate Sorafenib Concentrations Standard_Method->Calc_Conc Vary_Mobile_Phase->Calc_Conc Vary_pH->Calc_Conc Vary_Temp->Calc_Conc Vary_Flow->Calc_Conc Calc_Stats Calculate Precision (%RSD) & Accuracy (%Bias) Calc_Conc->Calc_Stats Compare_Results Compare Results to Standard Method Calc_Stats->Compare_Results Robustness_Decision Method Robust? Compare_Results->Robustness_Decision

Caption: Workflow for the evaluation of Sorafenib assay robustness.

Signaling Pathway of Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.

Sorafenib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_intracellular Intracellular Kinases cluster_pathway Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Raf Raf Kinases (B-Raf, c-Raf) MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf

Caption: Simplified signaling pathway showing Sorafenib's inhibitory action.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS assay for Sorafenib provides a robust and reliable method for its quantification in biological matrices. The data presented from various validated methods demonstrate high precision, accuracy, and linearity. By following a systematic robustness evaluation protocol, laboratories can ensure the long-term performance and reliability of their Sorafenib assay, which is critical for supporting clinical and research studies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.